Product packaging for alpha(A) globin(Cat. No.:CAS No. 137597-31-0)

alpha(A) globin

Cat. No.: B1178376
CAS No.: 137597-31-0
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Alpha(A) globin, also known as this compound, is a useful research compound. Its molecular formula is C5H2ClFN2O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

137597-31-0

Molecular Formula

C5H2ClFN2O2

Synonyms

alpha(A) globin

Origin of Product

United States

Genomic Organization and Transcriptional Regulation of Alpha a Globin

Alpha(A) Globin Gene Cluster Architecture

The alpha-globin gene cluster is a well-characterized model for studying mammalian gene regulation and genome evolution. It encompasses a set of functional genes and pseudogenes arranged in a specific order.

Chromosomal Localization and Synteny

In humans, the alpha-globin gene cluster is located on the short arm of chromosome 16, specifically at region 16p13.3. ashpublications.orgnih.govnih.govmdpi.com This region is gene-dense and characterized by early replication and open chromatin. ashpublications.org The cluster is situated relatively close to the telomere. ashpublications.orgoup.com

Comparative genomic analysis across different species, including mouse, rat, and chicken, reveals a conserved synteny block spanning approximately 135–155 kb that contains the alpha-like globin genes. oup.comnih.govnih.gov Despite this conserved core, there are structural differences in the cluster organization between species. nih.gov For instance, while the human cluster is on chromosome 16, the functional alpha-globin cluster in mice is located on chromosome 11. nih.govresearchgate.net Breaks in synteny at the boundaries of this conserved region suggest independent evolutionary events in different species. oup.com

Functional Gene Content and Arrangement

The human alpha-globin gene cluster contains several functional genes expressed at different developmental stages. These genes are arranged in a 5' to 3' direction along the chromosome, correlating with their order of expression during development. ashpublications.orgpsu.edu The primary functional genes include:

HBZ (Hemoglobin Zeta): Encodes the embryonic zeta-globin chain. Transcription of HBZ is silenced during fetal life. nih.gov

HBA1 and HBA2 (Hemoglobin Alpha 1 and Alpha 2): These are two almost identical genes encoding the adult alpha-globin chain. mdpi.comnih.gov They are expressed in a balanced fashion from the fetal stage throughout adulthood. nih.gov

HBM (Hemoglobin Mu): Originally identified as a pseudogene (ψα2), studies have shown it expresses a transcript named mu-globin. nih.gov It shows significant homology to avian alpha-D globin and is transcribed in an erythroid-specific manner, although no corresponding protein product has been consistently detected in humans. nih.gov

HBQ1 (Hemoglobin Theta 1): Located at the 3' end of the cluster, the theta-globin gene is transcribed and its mRNA is found in human fetal erythroid tissue, but not typically in adult erythroid or other non-erythroid tissue. psu.edunih.govgenecards.org No detectable globin protein product has been found for HBQ1 in humans. nih.gov

The arrangement of these genes in the human cluster is typically: telomere (5') - HBZ - ψζ1 - HBM - ψα1 - HBA2 - HBA1 - HBQ1 - centromere (3'). nih.gov It is important to note that ψζ1 and ψα1 are generally considered pseudogenes. nih.gov

Pseudogene Identification and Potential Functional Remnants

The alpha-globin cluster also contains pseudogenes, which are DNA sequences structurally similar to functional genes but traditionally considered non-functional due to accumulated mutations that prevent protein coding. researchgate.netunits.it In the human alpha-globin cluster, ψζ1 and ψα1 are identified pseudogenes. nih.gov ψα1, also known as pseudo-alpha1, contains mutations that would prevent the production of an alpha-globin polypeptide. researchgate.net

However, the understanding of pseudogenes has evolved, with increasing evidence suggesting that some pseudogenes may have regulatory functions, such as influencing the expression of their parental genes or participating in other biological processes. researchgate.netunits.it As mentioned, HBM, initially classified as a pseudogene (ψα2), has been shown to produce a transcript (mu-globin), suggesting potential functional remnants or a regulatory role despite the lack of a detected protein product. nih.govnih.gov While traditionally viewed as genomic relics, the potential functional roles of pseudogenes within the alpha-globin cluster and elsewhere in the genome are an active area of research. researchgate.netunits.iticr.orgicr.org

Chromatin Dynamics and Epigenetic Control of this compound Expression

The expression of alpha-globin genes is tightly regulated during erythroid differentiation, and this regulation involves dynamic changes in chromatin structure and epigenetic modifications.

Open Chromatin States and DNase I Hypersensitive Sites

Transcriptional regulation of the alpha-globin cluster is closely associated with the accessibility of chromatin. Active chromatin is characterized by a more "open" structure, which is more sensitive to digestion by the enzyme DNase I, leading to the identification of DNase I hypersensitive sites (DHSs). haematologica.orgspandidos-publications.com These sites often correspond to regulatory elements like enhancers and promoters. spandidos-publications.com

The human alpha-globin cluster resides within a region of constitutively open chromatin. psu.edu Several erythroid-specific DHSs have been identified upstream of the zeta-globin gene (HBZ), which act as cis-acting regulatory elements or enhancers. ashpublications.orghaematologica.orgnih.gov These include four highly conserved elements known as multispecies conserved sequences (MCS-R1 to MCS-R4), corresponding to DHSs located approximately 48 kb (HS-48), 40 kb (HS-40), 33 kb (HS-33), and 10 kb (HS-10) upstream of the HBZ gene. ashpublications.orgnih.gov

HS-40 has been identified as a major and crucial distal regulatory element, with its absence leading to a significant downregulation of alpha-globin gene expression. nih.govnih.gov Studies involving deletions of these regulatory elements have provided insights into their roles in alpha-globin gene expression in the native chromosomal environment. nih.gov For instance, the absence of HS-10 alone does not significantly enhance alpha-globin gene expression. nih.gov

The formation and maintenance of DHSs are influenced by factors such as histone acetylation and the binding of chromatin remodeling complexes and transcription factors. spandidos-publications.comnih.gov These sites serve as binding anchors for activator proteins and cofactors, facilitating interactions with the preinitiation complex at promoters. spandidos-publications.com

Histone Modifications and Nucleosome Positioning

Epigenetic modifications, particularly to histones, play a significant role in regulating alpha-globin gene expression. These modifications can alter chromatin structure and influence the binding of transcription factors and other regulatory proteins. haematologica.orgnih.govacs.org

Histone modifications such as acetylation and methylation are associated with the transcriptional activity of the alpha-globin locus. nih.govnih.gov For example, acetylation of histones H3 and H4, and methylation of histone H3 at Lysine (B10760008) 4 (H3K4me), are generally associated with transcriptionally active regions. nih.govnih.gov Studies have shown distinct patterns of histone modifications at the alpha-globin locus during erythroid differentiation. nih.gov For instance, H3K4me2 modification increases throughout the alpha-globin locus upon erythroid differentiation. nih.gov Acetylation at H3K9 (H3K9Ac) and binding of transcription factors like NF-E2 and GATA-1 are observed at certain HS sites of the enhancer and the theta gene, although they may be conspicuously low at the alpha-globin promoters in some cell types. nih.gov This suggests that while H3K9Ac is often associated with active promoters, its presence can vary, and other mechanisms contribute to alpha-globin transcription. nih.gov

Nucleosome positioning, the specific placement of nucleosomes along the DNA sequence, also contributes to gene regulation by controlling the accessibility of regulatory DNA to transcription factors. nih.govresearchgate.net Changes in nucleosome positioning within regulatory regions are often associated with gene activation or repression. nih.gov While histone modifications can influence nucleosome dynamics and positioning, studies have shown that the correlation between histone modifications and nucleosome positioning can vary depending on the locus and cell type. nih.govacs.orgresearchgate.net For the alpha-globin enhancer, there appears to be a correlation between the degree of nucleosome depletion and enhancer activity, suggesting that nucleosome-free regions at enhancers may be a feature associated with activity. researchgate.net The binding of transcription factors like GATA-1 has been shown to be fundamental for generating an active chromatin structure and modulating enhancer function, potentially involving nucleosome displacement. researchgate.net

The interplay between transcription factors, histone modifications, and nucleosome positioning creates a dynamic epigenetic landscape that precisely controls the temporal and tissue-specific expression of the alpha-globin genes during development and erythropoiesis. haematologica.orgnih.govfrontiersin.org

Polycomb Repressive Complex Involvement

In non-erythroid cells, where alpha-globin expression is silenced, the alpha-globin locus is targeted by Polycomb Repressive Complexes (PRCs), particularly PRC2. PRC2 binding is associated with the deposition of the repressive histone modification, histone H3 lysine 27 trimethylation (H3K27me3) frontiersin.orgnih.govashpublications.org. This epigenetic mark is a hallmark of Polycomb-mediated gene silencing and contributes to maintaining the alpha-globin genes in a repressed state in inappropriate cell types nih.govresearchgate.net.

Key components of PRC2, such as EZH2 (which possesses histone methyltransferase activity) and SUZ12 (essential for the complex's structural and functional integrity), are involved in establishing and maintaining the H3K27me3 mark at the alpha-globin promoters nih.gov. The recruitment of PRC2 to the alpha-globin cluster appears to be mediated by sequences within the CpG islands associated with the alpha-globin promoters nih.gov.

During erythroid differentiation, as hematopoietic progenitors commit to the erythroid lineage, the repressive machinery, including PRC2 and associated histone deacetylases (HDACs), is removed from the alpha-globin locus frontiersin.orgnih.govashpublications.org. The removal of the H3K27me3 mark is facilitated by histone lysine demethylases, such as KDM6B (JMJD3) frontiersin.orgashpublications.orgresearchgate.net. This displacement of repressive complexes and erasure of repressive marks are crucial steps in the activation of alpha-globin gene expression plos.orgfrontiersin.org.

Chromatin Looping and Three-Dimensional Organization

The three-dimensional (3D) organization of the alpha-globin locus plays a critical role in its transcriptional regulation. Studies using techniques like Chromosome Conformation Capture (3C) and its derivatives (e.g., 5C, Capture-C) have revealed that the alpha-globin genes and their regulatory elements engage in specific long-range interactions through chromatin looping nih.govfrontiersin.orgoup.com.

In embryonic stem cells, the alpha-globin locus exhibits a more intermingled 3D structure nih.gov. However, upon erythroid differentiation, the locus undergoes a significant rearrangement, forming a self-contained domain arranged in a folded hairpin conformation nih.gov. This erythroid-specific organization brings distal regulatory elements, particularly the Major Regulatory Element (MRE)/HS-40, into close physical proximity with the alpha-globin gene promoters nih.govfrontiersin.org.

Chromatin looping is thought to facilitate the efficient communication between enhancers and promoters, allowing for robust transcriptional activation frontiersin.orgnih.gov. Proteins such as CTCF and cohesin are known to be involved in establishing and maintaining chromatin loops and Topologically Associated Domains (TADs) frontiersin.orgoup.comfrontiersin.org. While flanking regions of the alpha-globin locus are rich in convergent CTCF sites, these sites appear to only marginally participate in the erythroid-specific gene-enhancer contacts, suggesting that multiple molecular mechanisms beyond simple CTCF-mediated looping contribute to the formation of the interacting domain nih.gov. The timing of looping coincides with the binding of the pre-initiation complex and elongation factors at the alpha-globin promoters frontiersin.orgfrontiersin.org.

Research using 5C data and polymer physics models has further detailed the 3D organization, showing that in silent cells (e.g., GM12878 lymphoblastoid cells), the alpha-globin locus forms a single compact chromatin globule, while in active erythroid cells (e.g., K562 cells), it is more extended, forming two non-interacting globules oup.comnih.govbiofold.org. The central cores of these globules in active cells are enriched for transcribed genes, potentially reflecting clustering around shared transcription machineries nih.gov.

Transcriptional Regulatory Elements and Factor Interactions

The expression of this compound is controlled by a network of cis-acting regulatory elements that serve as binding sites for various transcription factors. These elements and their interactions are crucial for the precise spatial and temporal regulation of the alpha-globin genes.

Major Regulatory Element (MRE) / HS-40 Functionality

The Major Regulatory Element (MRE), also known as HS-40 due to its location approximately 40 kilobases upstream of the zeta-globin mRNA cap site, is a critical cis-acting enhancer element for the alpha-globin cluster geneticsmr.comgeneticsmr.orgashpublications.orgnih.govscielo.br. It is located within an intron of the housekeeping gene NPRL3 oup.com. HS-40 is a highly conserved 350-bp region that acts as a powerful enhancer, capable of conferring high levels of expression to the alpha-like globin genes geneticsmr.orgnih.govscielo.br.

The MRE/HS-40 contains multiple binding sites for erythroid-specific transcription factors geneticsmr.orgscielo.br. Its activity is essential for robust alpha-globin production, and deletions or mutations within this element can lead to alpha-thalassemia ashpublications.orginsa.ptnih.gov. Studies have shown that mutations in specific protein-binding sites within the MRE can significantly reduce gene expression scielo.brscielo.br. The MRE is also genetically polymorphic, with different haplotypes exhibiting varying influences on in vitro gene expression nih.govscielo.brinsa.pt.

Proximal Promoter Elements and cis-Acting Sequences

The proximal promoter regions of the alpha-globin genes (alpha 1 and alpha 2) also contain essential cis-acting sequences that contribute to basal and regulated transcription. These elements are typically located within the first 500 base pairs upstream of the transcriptional start site researchgate.net.

Similar to other globin gene promoters, the alpha-globin promoters contain conserved sequences such as the TATA box, CCAAT box, and CACCC box researchgate.netd-nb.info. These elements are recognized by the basal transcription machinery and various transcription factors. While the promoters of different globin genes share homology, they also possess unique sequences that may contribute to their developmental stage-specific regulation researchgate.net.

Studies have identified specific binding sites for erythroid-specific factors, including GATA-1 and NF-E2, within the regions immediately flanking the alpha 2 and alpha 1 globin genes nih.gov. These proximal elements contribute in vivo to the regulation of human alpha-globin gene expression nih.gov.

Long-Range Enhancer-Promoter Communication Mechanisms

The communication between the distal MRE/HS-40 enhancer and the alpha-globin gene promoters, located tens of kilobases away, is a key aspect of alpha-globin regulation geneticsmr.orgnih.gov. This long-range communication is primarily mediated by the formation of chromatin loops, which physically bridge the enhancer and promoter regions nih.govfrontiersin.orgoup.comnih.gov.

Proposed mechanisms for this long-range interaction include:

DNA Looping: The most widely accepted model, where the intervening DNA sequence between the enhancer and promoter is looped out, bringing the two elements into close spatial proximity frontiersin.orgnih.gov. This looping is facilitated by architectural proteins and transcription factors that bind to the regulatory elements frontiersin.orgfrontiersin.org.

Tracking: A model suggesting that transcription factors or the transcription machinery loaded at the enhancer track along the chromatin fiber to reach the promoter nih.gov. While evidence for tracking exists at some loci, looping appears to be the dominant mechanism for globin gene regulation nih.gov.

Facilitated Tracking: A variation where tracking is facilitated by the 3D organization of the chromatin.

Proteins such as CTCF and cohesin are involved in organizing chromatin into domains and facilitating looping interactions frontiersin.orgoup.comfrontiersin.org. Erythroid-specific transcription factors like GATA-1 and KLF1 are also essential for establishing and stabilizing the enhancer-promoter loops at the alpha-globin locus frontiersin.orgnih.gov. The formation of these loops is dynamic and coincides with the activation of alpha-globin transcription during erythroid differentiation nih.govfrontiersin.orgfrontiersin.org. The efficiency of this long-range communication can be influenced by the relative positions of regulatory elements and even competition between different promoters for access to shared enhancers pnas.orgoup.com.

Regulatory ElementLocation Relative to ζ-globin Cap SiteKey Function(s)Bound Transcription Factors (Examples)
MCS-R1 (HS-48)~48 kb upstreamEnhancerErythroid-specific factors
MCS-R2 (HS-40 / α-MRE)~40 kb upstreamMajor Enhancer, confers high expression levelsGATA-1, NF-E2, KLF1, others geneticsmr.orgscielo.brscielo.br
MCS-R3 (HS-33)~33 kb upstreamEnhancerErythroid-specific factors
MCS-R4 (HS-10)~10 kb upstreamEnhancerErythroid-specific factors
Proximal Promoter ElementsImmediately upstream of α-globin genesBasal and regulated transcription initiationTBP, TFIIB, GATA-1, NF-E2, KLF1, others researchgate.netnih.gov

Table 1: Key Regulatory Elements of the Alpha-Globin Locus geneticsmr.orgashpublications.orgscielo.brresearchgate.netnih.govoup.com

Transcription FactorRole in Alpha-Globin RegulationBinding Sites (Examples)
GATA-1Master regulator, essential for erythroid gene induction, involved in chromatin loopingMRE/HS-40, Proximal Promoters scielo.brnih.gov
GATA-2Important in early progenitors, contributes to regulationRegulatory elements in the locus plos.org
KLF1 (EKLF)Pivotal regulator of differentiation, enhances transcription, involved in looping and factoriesMRE/HS-40, Proximal Promoters scielo.brd-nb.info
NF-E2Crucial for high-level expression, involved in HS formationMRE/HS-40, Flanking regions scielo.brnih.gov

Table 2: Key Erythroid-Specific Transcription Factors Regulating Alpha-Globin plos.orgfrontiersin.orgfrontiersin.orgnih.govscielo.brnih.govmdpi.comnih.gov

Developmental Expression and Hemoglobin Switching Mechanisms

The production of different hemoglobin molecules during development is achieved through a process known as hemoglobin switching. This involves the sequential activation and silencing of distinct globin genes within both the alpha-like and beta-like globin gene clusters. The alpha-globin locus, located on chromosome 16 in humans, contains the embryonic zeta (ζ)-globin gene and the fetal/adult alpha (α)-globin genes (HBA1 and HBA2). The beta-globin locus on chromosome 11 contains the embryonic epsilon (ε)-globin, fetal gamma (γ)-globin (HBG1 and HBG2), and adult delta (δ)-globin and beta (β)-globin genes. Hemoglobin molecules are tetramers typically composed of two alpha-like and two beta-like globin chains. ashpublications.orggeneticsmr.orgmdpi.com

Ontogenetic Shifts in this compound Locus Activity

During the earliest stages of embryonic development, primitive erythropoiesis occurs in the yolk sac. At this stage, the primary alpha-like globin produced is ζ-globin, which combines with ε-globin to form embryonic hemoglobin (Hb Gower-1, ζ₂ε₂). ashpublications.orgmdpi.comashpublications.orgpnas.org As development progresses and the site of erythropoiesis transitions to the fetal liver, there is a developmental switch in the alpha-globin locus. ashpublications.orgresearchgate.net Expression of the embryonic ζ-globin gene is silenced, and the transcription of the alpha-globin genes (HBA1 and HBA2) is activated. ashpublications.orgpnas.orgresearchgate.netnih.gov This switch in the alpha-globin cluster from ζ-globin to alpha-globin expression begins around 5 to 6 weeks of gestation in humans and is largely complete by approximately 8 weeks. ashpublications.orgresearchgate.net The alpha-globin chains then combine with fetal γ-globin chains, which are predominantly expressed in the fetal liver, to form fetal hemoglobin (HbF, α₂γ₂). ashpublications.orgnih.govjustintimemedicine.com This pattern of alpha-globin expression persists throughout fetal life and into adulthood, where alpha-globin combines with β-globin to form adult hemoglobin (HbA, α₂β₂) and with δ-globin to form HbA₂ (α₂δ₂). ashpublications.orgmdpi.comnih.govjustintimemedicine.com Studies in transgenic mice carrying the human alpha-globin cluster have demonstrated that this developmental stage-specific expression pattern is largely recapitulated, with human ζ-globin being switched off and alpha-globin switched on at appropriate embryonic stages. pnas.org

Research findings on ontogenetic shifts in alpha-like globin expression:

Globin TypeDevelopmental StageSite of ErythropoiesisPartner GlobinHemoglobin Type
Zeta (ζ)EmbryonicYolk sacEpsilon (ε)Hb Gower-1 (ζ₂ε₂)
Alpha (α)Fetal/AdultFetal liver, Bone marrowGamma (γ), Beta (β), Delta (δ)HbF (α₂γ₂), HbA (α₂β₂), HbA₂ (α₂δ₂)

Regulatory Factors Governing Embryonic-to-Fetal/Adult Switch

The precise transcriptional regulation of the alpha-globin locus during development involves a complex interplay of cis-acting regulatory elements and trans-acting transcription factors. geneticsmr.orgmdpi.complos.org A key cis-regulatory element for the alpha-globin cluster is the alpha-major regulatory element (α-MRE), also known as HS-40, located approximately 40 kb upstream of the alpha-globin genes on chromosome 16. geneticsmr.orggeneticsmr.comnih.gov This element is crucial for high-level expression of the alpha-globin genes in erythroid cells. geneticsmr.orggeneticsmr.compsu.edu Other upstream multispecies conserved sequences (MCS-R1 to -R4) are also thought to be involved in regulating the alpha-like globin genes. nih.govashpublications.org Deletions involving the α-MRE can lead to alpha-thalassemia, demonstrating its functional importance even when the structural globin genes are intact. geneticsmr.orggeneticsmr.com

Numerous transcription factors bind to these regulatory elements and the globin gene promoters to control expression. Key erythroid-specific transcription factors involved in globin gene regulation include GATA1, KLF1 (EKLF), and NF-E2. nih.govplos.org These factors are expressed at different times during differentiation, suggesting specific roles in developmental switching. plos.org GATA1 is a master regulator of erythropoiesis and plays a crucial role in activating erythroid-specific genes, including globin genes. wikipedia.orgnih.gov KLF1 is also essential for erythroid maturation and directly regulates the expression of several erythroid genes, including beta-globin. ashpublications.orgnih.govd-nb.infoashpublications.org Studies suggest KLF1 may also interact with alpha-globin regulatory sequences. d-nb.info NF-E2 is another important transcription factor involved in the regulation of globin gene expression. plos.orgresearchgate.net

While much research on hemoglobin switching has focused on the beta-globin locus switch from gamma to beta expression, factors influencing this switch can also indirectly impact the balance with alpha-globin production. For instance, BCL11A is a transcriptional repressor that plays a principal role in silencing gamma-globin expression in adult erythroid cells. nih.govnih.govyoutube.comoup.com KLF1 has been shown to activate BCL11A expression, suggesting a role for KLF1 in indirectly repressing gamma-globin. ashpublications.orgnih.govashpublications.org TR2/TR4 (NR2C1/NR2C2) have also been implicated in the stage-selective repression of gamma-globin. nih.gov ETO2 (CBFA2T3) has been identified as a repressor required for normal maturation of erythroid progenitors and effective silencing of embryonic and fetal globin genes during switching, including elevating gamma-globin transcription when lost. oup.com The coordinated action of these and other factors, along with chromatin modifications and the formation of intrachromosomal loops between regulatory elements and promoters, governs the developmental transitions in globin gene expression. mdpi.complos.orgoup.com

Reciprocal Regulation with Beta-like Globin Genes

The expression of alpha-like and beta-like globin genes is tightly coordinated to ensure the production of balanced amounts of alpha and non-alpha globin chains. d-nb.infohaematologica.org This balance is critical for the formation of stable and functional hemoglobin tetramers (α₂β₂ or α₂γ₂) and for the proper maturation and viability of red blood cells. d-nb.infohaematologica.org The developmental switches in the alpha-globin locus (ζ to α) and the beta-globin locus (ε to γ to β) occur in a coordinated manner during ontogeny. ashpublications.orgmdpi.comashpublications.orgresearchgate.netjustintimemedicine.compsu.edu

The concept of reciprocal regulation is evident in the timing of the switches; as embryonic globin expression declines, fetal/adult globin expression increases. ashpublications.orgresearchgate.netjustintimemedicine.com In the context of the fetal-to-adult switch, the decline in gamma-globin synthesis is coupled with the increased synthesis of beta-globin, while alpha-globin expression remains high. ashpublications.orgmdpi.comjustintimemedicine.com This coordinated change ensures that sufficient alpha chains are available to pair with the newly synthesized beta chains to form HbA.

Maintaining the correct ratio of alpha to beta-like globin chains is crucial. Imbalances, such as an excess of unpaired alpha-globin chains due to insufficient beta-globin production (as seen in beta-thalassemia), can lead to the precipitation of these free alpha chains within erythroid precursors, impairing their maturation and causing ineffective erythropoiesis. nih.gov Conversely, a deficiency in alpha-globin production (alpha-thalassemia) leads to an excess of beta-like chains. geneticsmr.orgmdpi.com The reciprocal nature of globin gene regulation helps to prevent such imbalances, although the precise mechanisms coordinating the expression levels between the two loci are still areas of active research. haematologica.org Studies on the regulatory elements and transcription factors involved in each locus highlight distinct but potentially interacting pathways that contribute to this coordinated developmental expression and the maintenance of globin chain balance. psu.edud-nb.info

Post Transcriptional and Translational Control of Alpha a Globin

Messenger RNA Processing and Stability

The stability of alpha-globin mRNA is a critical factor in achieving the high levels of alpha-globin synthesis required during erythroid differentiation. Alpha-globin mRNA exhibits an unusually long half-life, which is central to the continued production of globin proteins even after transcriptional arrest in terminally differentiated cells. wikipedia.orgnih.gov

mRNA Splicing Regulation

Proper splicing of alpha-globin pre-mRNA is essential for generating functional mRNA. A regulatory mechanism involving intragenic RNA elements that activate the protein kinase RNA-activated (PKR) ensures efficient splicing of human alpha-globin pre-mRNA. frontiersin.orgmdpi.com This process depends on the activation of PKR and the phosphorylation of eukaryotic initiation factor 2 alpha-chain (eIF2α) within the nucleus. frontiersin.orgmdpi.com Nuclear eIF2α phosphorylation promotes early spliceosome assembly. frontiersin.org

Furthermore, a cytosine (C)-rich determinant located in intron 1 plays a crucial role in enforcing functional splicing of the human alpha-globin transcript. ashpublications.org This regulatory function is mediated through interactions with poly(C)-binding proteins (PCBPs). ashpublications.org If this C-rich element is mutated or the expression of PCBPs is reduced, splice site selection can shift to an upstream, out-of-frame, cryptic splice donor site, leading to an aberrant mRNA incapable of encoding functional alpha-globin protein. ashpublications.orgashpublications.org

3' Untranslated Region (UTR) and mRNA Stability Determinants

A key determinant of alpha-globin mRNA stability resides within its 3' untranslated region (3'UTR). nih.govresearchgate.net This region contains specific sequence elements that are crucial for the mRNA's longevity. Analysis of the alpha-globin 3'UTR identified three cytosine-rich (C-rich) segments that contribute significantly to its stability. nih.govresearchgate.netupenn.edu These C-rich regions are part of a pyrimidine-rich segment that acts as a cis-acting stability element. wikipedia.orgpnas.org

Studies involving a naturally occurring alpha-thalassemia mutation that causes marked destabilization of alpha-globin mRNA initially pointed to the importance of a stability determinant in the 3'UTR. nih.govresearchgate.net Mutations in the 3'UTR that disrupt the formation of a specific ribonucleoprotein (RNP) complex at this site result in parallel destabilization of the alpha-globin mRNA. nih.govresearchgate.netupenn.edu

Alpha-Complex Formation and Poly(C) Binding Proteins (αCP1, αCP2)

The stability of alpha-globin mRNA is closely associated with the assembly of a sequence-specific RNP complex on its 3'UTR, known as the alpha-complex. nih.govresearchgate.netpnas.orgnih.gov This complex forms at the pyrimidine-rich stability determinant and is tightly linked to the long half-life of the mRNA. wikipedia.orgpnas.orgnih.gov

Essential protein components of the alpha-complex are members of the alpha-globin poly(C)-binding protein (αCP) subfamily, specifically αCP1 and αCP2. wikipedia.orgnih.govresearchgate.netupenn.eduresearchgate.net These proteins are also known as PCBP1 and PCBP2 and are characterized by K homology (KH) domains, which are responsible for recognizing and binding C-rich regions of mRNA. researchgate.netfrontiersin.org αCP1 and αCP2 are abundant and widely expressed, although they may have different roles in various cell types. researchgate.nethaematologica.orgsdbonline.org

The alpha-complex stabilizes alpha-globin mRNA through at least two proposed mechanisms: controlling 3'-terminal deadenylation and providing steric protection of an endoribonuclease-sensitive site. nih.govresearchgate.net The interaction between the alpha-complex and the poly(A)-binding protein (PABP) bound to the poly(A) tail can enhance alpha-complex binding to a region overlapping the erythroid-enriched endoribonuclease (ErEN) cleavage site, further preventing premature decay. nih.govtandfonline.comcapes.gov.br

While αCP1 and αCP2 are key components, the alpha-complex may involve additional proteins. nih.govresearchgate.netupenn.edusdbonline.org Studies suggest that while biochemically enriched αCP proteins can reconstitute alpha-complex formation, they might require interaction with other proteins for assembly on the alpha-globin mRNA 3'UTR. nih.gov

Endoribonuclease-Mediated mRNA Decay Pathways (e.g., ErEN)

mRNA decay pathways, utilizing both exoribonucleolytic and endoribonucleolytic enzymes, contribute to the regulation of mRNA levels. researchgate.netnih.gov In the context of alpha-globin mRNA, an erythroid-enriched endoribonuclease, termed ErEN, has been identified as being involved in its turnover. researchgate.netnih.govcapes.gov.br ErEN can destabilize alpha-globin mRNA by directing a site-specific cleavage within the 3'UTR. researchgate.netnih.gov

ErEN activity is sequence- and/or local structure-specific, and mutations at the cleavage site can protect the mRNA from hydrolysis. nih.gov The activity of ErEN is regulated by the alpha-complex. nih.gov The interaction between the alpha-complex and PABP accentuates alpha-complex binding near the ErEN site, providing protection. nih.govtandfonline.comcapes.gov.br Upon deadenylation, the interaction between PABP and αCP can be disrupted, making the 3'UTR more susceptible to ErEN cleavage. tandfonline.comcapes.gov.br

Regulated alpha-globin mRNA decay is considered a cytoplasmic event. nih.gov Studies suggest that decay can be initiated by deadenylation followed by 3'-to-5' decay mediated by the exosome. nih.gov

Ribosomal Elongation and Nascent Chain Formation

The process of translation involves ribosomal elongation and the formation of the nascent polypeptide chain. Ribosomal elongation is a cyclic process requiring elongation factors. uni-goettingen.de As the nascent polypeptide chain is synthesized, it passes through a tunnel within the large ribosomal subunit. uni-goettingen.demdpi.comresearchgate.net This tunnel provides a confined space where the nascent chain begins to fold. uni-goettingen.demdpi.comresearchgate.net

While small proteins may fold post-translationally, larger, multidomain proteins can undergo sequential folding events co-translationally while still attached to the ribosome. uni-goettingen.de The ribosomal tunnel, approximately 100 Å long and 10-20 Å wide, can influence nascent chain elongation rates and folding. uni-goettingen.demdpi.comnih.gov Positively charged residues in the nascent peptide can slow translation and potentially cause transient ribosomal arrest. nih.gov

Specific sequences within nascent peptides can also regulate translation elongation, sometimes causing ribosomal stalling. researchgate.netpnas.org This stalling can occur in response to cellular conditions, such as the presence of certain amino acids. pnas.org

Protein Folding and Stabilization Mechanisms

Once synthesized, the alpha-globin polypeptide chain must be properly folded and stabilized to function correctly and to prevent the formation of toxic aggregates. Free alpha-globin monomers, particularly in their oxidized form, are unstable and prone to precipitation. jci.orgresearchgate.net

A crucial molecular chaperone involved in the folding and stabilization of alpha-globin is the alpha-hemoglobin-stabilizing protein (AHSP). jci.orgresearchgate.netjci.org AHSP specifically binds to free alpha-globin, both apo-alpha-globin (without heme) and holo-alpha-globin (with heme), and stabilizes its structure. researchgate.netjci.org AHSP facilitates the folding of alpha-globin and limits its ability to generate reactive oxygen species, thereby preventing oxidative stress-induced precipitation. researchgate.netjci.org

In erythroid precursors, AHSP binds nascent apo-alpha-globin to facilitate its folding for heme insertion and stabilizes the resulting holoprotein en route to hemoglobin A (HbA) tetramer assembly. jci.org AHSP can be displaced by the beta-globin chain to allow the formation of the alpha-beta dimer, a precursor to the HbA tetramer. researchgate.net

Loss of AHSP can lead to destabilization of alpha-globin and can exacerbate conditions like beta-thalassemia, where there is an excess of free alpha-globin. researchgate.netjci.org AHSP's role extends beyond detoxifying excess alpha-globin; it also acts as a chaperone to stabilize nascent alpha-globin for efficient HbA assembly. jci.org

The interaction between alpha-globin and AHSP involves specific regions, such as the G and H helices of alpha-globin. scialert.net Proper folding of alpha-globin is essential for its interaction with beta-globin and the formation of the functional hemoglobin tetramer. scialert.net

While AHSP is a primary chaperone for alpha-globin in erythroid cells, other proteins like endothelial NOS (eNOS) have also been shown to stabilize alpha-globin in specific cell types like endothelial cells. jci.org

Compound Names and PubChem CIDs

Compound NamePubChem CID
Alpha-globin16103809
Messenger RNA (mRNA)
Eukaryotic initiation factor 2 alpha (eIF2α)83878
Protein kinase RNA-activated (PKR)6387
Poly(C)-binding protein 1 (PCBP1)10611
Poly(C)-binding protein 2 (PCBP2)10612
Poly(A)-binding protein (PABP)6517
Erythroid-enriched endoribonuclease (ErEN)
Alpha-hemoglobin-stabilizing protein (AHSP)11707818
Hemoglobin A (HbA)108078
Beta-globin16103810
Endothelial NOS (eNOS)1199

Data Tables

Based on the search results, specific quantitative data suitable for interactive tables were not consistently available across all sections of the outline. However, the following information regarding mRNA half-life and splicing efficiency changes could be presented in a table format:

Table 1: Impact of Alpha-Complex Formation and Mutations on Alpha-Globin mRNA Stability

ConditionAlpha-Globin mRNA StabilityNotesSource
Normal (Wild-type)Unusually long half-life (>24 hours)Essential for high-level globin synthesis during erythropoiesis. wikipedia.orgnih.gov
Mutations disrupting Alpha-Complex formationDestabilizedObserved with mutations in the 3'UTR that block complex assembly. nih.govresearchgate.netupenn.edu
Alpha Constant Spring (αCS) MutationUnstableSingle-base change in stop codon leading to ribosomal readthrough. haematologica.orgcapes.gov.br

Table 2: Effect of Poly(C)-Binding Proteins on Alpha-Globin Splicing

ConditionSplicing OutcomeNotesSource
Presence of PCBPs bound to Intron 1 C-rich elementNormal splicing favored, cryptic splicing suppressedEnsures functional splicing of the hα-globin transcript. ashpublications.orgashpublications.org
Mutation of Intron 1 C-rich element or PCBP depletionShift to cryptic splice donor siteLeads to aberrant mRNA incapable of encoding functional alpha-globin. ashpublications.orgashpublications.org

Note: Interactive table generation is a rendering feature not directly supported by this text-based format. The tables above present the data in a structured format.

Role of Alpha-Hemoglobin Stabilizing Protein (AHSP) as a Molecular Chaperone

Alpha-Hemoglobin Stabilizing Protein (AHSP) is an abundant erythroid-specific protein that functions as a molecular chaperone for free alpha(A) globin chains. nih.govmdpi.commdpi.comresearchgate.netcore.ac.uk AHSP plays a vital role in hemoglobin synthesis by binding to this compound, thereby stabilizing its structure and limiting its chemical reactivity. nih.govnih.gov This chaperone activity is essential for normal erythropoiesis. nih.govmdpi.comwikigenes.org AHSP helps to regulate the stability, folding, and assembly of the this compound subunit. nih.govmdpi.com It can also promote the refolding of denatured this compound polypeptide chains. mdpi.comjci.orgjci.org

Interactions with Apo-Alpha(A) Globin and Holo-Alpha(A) Globin

AHSP interacts with this compound in different states, including both apo-alpha(A) globin (without heme) and holo-alpha(A) globin (with heme). mdpi.comcore.ac.ukresearchgate.netnih.govnih.gov This binding is stable but reversible. nih.gov AHSP specifically recognizes the G and H helices of this compound, a region also involved in binding to the beta-globin subunit. mdpi.comresearchgate.netplos.org The interaction surfaces between this compound and AHSP are less extensive than those between this compound and beta-globin, which facilitates the displacement of AHSP by beta-globin during the formation of the hemoglobin A (HbA) tetramer. mdpi.comcore.ac.uk

AHSP binds to nascent apo-alpha(A) globin polypeptide chains to facilitate their folding and subsequent heme insertion. jci.orgresearchgate.netjci.org It also stabilizes the resulting holo-alpha(A) globin en route to HbA tetramer assembly. jci.orgjci.org This suggests that AHSP stabilizes both the apo and heme-bound forms of this compound successively towards the formation of HbA tetramers. jci.orgnih.gov

Prevention of Unstable this compound Aggregation

Free this compound monomers are inherently unstable and prone to aggregation and precipitation, which can damage cellular membranes and lead to premature erythroid cell death. nih.govresearchgate.net AHSP prevents the aggregation and precipitation of free this compound in solution and within cells, thereby maintaining it in a soluble state available for incorporation into HbA. nih.govmdpi.commdpi.comresearchgate.net By binding to free this compound, the AHSP-alpha(A) globin complex prevents the deleterious effects associated with the accumulation of unstable this compound. mdpi.comresearchgate.net This protective role is particularly important in conditions of globin chain imbalance, such as beta-thalassemia, where there is an excess of free this compound. nih.govmdpi.comresearchgate.netnih.govimrpress.com AHSP also inhibits the production of reactive oxygen species (ROS) by free this compound, thus preventing oxidative damage. nih.govresearchgate.netimrpress.comashpublications.org

Heme Insertion and its Influence on Folding

Heme insertion is a crucial step in the maturation of this compound. AHSP facilitates heme insertion into nascent this compound chains. jci.orgresearchgate.netjci.org While heme binding is known to stabilize the native structure of apo-globins, AHSP also promotes the folding of nascent apo-alpha(A) globin into a native structure, independently of heme. jci.orgnih.gov AHSP binding to this compound, particularly the oxy-alpha(A) globin (Fe²⁺), can induce structural alterations in the heme pocket. core.ac.ukimrpress.comashpublications.org These changes can lead to the conversion of heme-bound iron to a ferric (Fe³⁺) form, potentially in a bis-histidyl complex, which can render the this compound chemically inert and inhibit its ability to catalyze redox chemistry. imrpress.comashpublications.org This suggests that AHSP can stabilize different forms of this compound at various stages of HbA synthesis and homeostasis. jci.org

Data Table:

Protein/CompoundRoleInteraction with this compoundEffect on this compound Stability/Folding
This compoundComponent of HemoglobinBinds to AHSP and Beta-globinUnstable when free, prone to aggregation
AHSPMolecular ChaperoneBinds to Apo-alpha(A) globin and Holo-alpha(A) globinStabilizes structure, promotes folding, prevents aggregation
HemeProsthetic group of HemoglobinBinds to this compoundStabilizes native structure, facilitates oxygen binding
Beta-globinComponent of HemoglobinBinds to this compound (displacing AHSP)Forms stable alpha-beta dimers and HbA tetramers

Alpha a Globin Protein Interactions and Functional Complexes

Hemoglobin Assembly Dynamics

Hemoglobin assembly is a complex process involving the association of alpha(A) globin with beta-globin to form functional tetramers. This process occurs primarily in erythroid precursor cells.

Alpha(A)-Beta Globin Dimerization

The initial step in the formation of adult hemoglobin (HbA), which is the most common form of hemoglobin in adults, involves the dimerization of one alpha(A)-globin molecule with one beta-globin molecule. This interaction is facilitated by the electrostatic attraction between the subunits, with the alpha-subunit typically being positively charged and the beta-subunit negatively charged. nih.govwikipedia.org The resulting alpha-beta dimer is quite stable and dissociates very slowly. nih.gov This dimerization step is considered the rate-limiting step in HbA synthesis. jci.orgashpublications.org

Tetramer Formation (e.g., HbA)

Following the formation of alpha-beta dimers, two of these dimers associate to form the functional alpha2beta2 tetramer of HbA. nih.govwikipedia.org This tetrameric structure is essential for the cooperative binding of oxygen, a hallmark property of hemoglobin that allows for efficient oxygen transport. google.com The assembly into a tetramer is a critical step, and the proper stoichiometry of alpha and beta chains is vital. An imbalance, such as an excess of alpha-globin, can lead to the formation of unstable aggregates. ucsf.edu

Interactions with Specific Chaperone Proteins (e.g., AHSP)

Free this compound is inherently unstable and prone to precipitation, which can be cytotoxic. jci.orgimrpress.comnih.gov To counteract this, alpha-hemoglobin stabilizing protein (AHSP), an abundant erythroid-specific molecular chaperone, plays a crucial role in binding and stabilizing free this compound until it can assemble with beta-globin. jci.orgimrpress.comnih.gov

Stoichiometry and Affinity of AHSP-Alpha(A) Globin Binding

AHSP binds specifically to free this compound with a 1:1 stoichiometry. imrpress.comnih.govnih.govwikigenes.org This interaction has been characterized as having a moderate affinity, with an association constant (KA) of approximately 1 x 10^7 M^-1. imrpress.comnih.govwikigenes.org This affinity is considered biologically significant given the concentrations of AHSP and hemoglobin in late pro-erythroblasts. nih.govwikigenes.org The binding of AHSP to this compound does not require the presence of heme or ATP. imrpress.com

Table 1: AHSP-Alpha(A) Globin Binding Characteristics

CharacteristicValueNotes
Stoichiometry1:1One AHSP molecule binds one this compound molecule. imrpress.comnih.govnih.govwikigenes.org
Affinity Constant (KA)~1 x 10^7 M^-1Indicates a moderate binding affinity. imrpress.comnih.govwikigenes.org
Heme RequirementNot requiredBinding occurs in the absence of heme. imrpress.com
ATP RequirementNot requiredBinding occurs in the absence of ATP. imrpress.com

Conformational Changes Upon Binding

The interaction between AHSP and this compound induces significant conformational changes in this compound. imrpress.comnih.govresearchgate.net AHSP binds to a surface on this compound that substantially overlaps with the binding site for beta-globin in the alpha1-beta1 interface of HbA. imrpress.comresearchgate.netashpublications.org This explains how beta-globin can competitively displace AHSP from this compound to form the HbA tetramer. imrpress.comresearchgate.net

Upon binding to oxygenated this compound, AHSP can facilitate the conversion of the heme-bound iron to an oxidized, ferric (Fe3+) state, leading to the formation of a stable hexacoordinate hemichrome structure. researchgate.netashpublications.orgresearchgate.net This conformational change limits the reactivity of the heme iron and is a key mechanism by which AHSP stabilizes this compound and prevents oxidative damage. imrpress.comresearchgate.netashpublications.org The interaction with AHSP also affects the flexibility of the heme pocket. imrpress.com

Regulation of AHSP Binding by Redox State

The affinity of AHSP for this compound is dependent on the oxidation state of the heme iron. nih.gov AHSP has a significantly higher affinity, approximately 100-fold greater, for ferric (Fe3+) this compound compared to ferrous (Fe2+) this compound. nih.govresearchgate.netashpublications.org This preferential binding to the oxidized form is crucial for AHSP's role in stabilizing potentially harmful met-alpha(A) hemichrome intermediates. nih.gov

AHSP binding to ferric this compound also facilitates its reduction back to the ferrous state by cellular reductase systems, such as cytochrome b5 reductase 3 (CYB5R3) in conjunction with cytochrome b5 type A (CyB5a), or by endothelial nitric oxide synthase (eNOS) in certain cell types. ashpublications.orgnih.govresearchgate.netnih.gov This redox-dependent shuttling of this compound between AHSP and other proteins like eNOS is proposed to regulate its availability for different functions, including nitric oxide scavenging in vascular endothelial cells. ashpublications.orgnih.govresearchgate.net

Table 2: AHSP Affinity and Redox State

This compound Redox StateAHSP AffinityNotes
Ferrous (Fe2+)LowerAHSP has lower affinity for reduced this compound. nih.govashpublications.org
Ferric (Fe3+)Higher (~100x greater)AHSP preferentially binds oxidized this compound, aiding in its stabilization and reduction. nih.govresearchgate.netashpublications.org

Non-Hemoglobin Associated Protein Interactions

In non-erythroid cells, alpha-globin can interact with a range of proteins independently of beta-globin. These interactions highlight moonlighting functions of alpha-globin in tissues like the vascular endothelium.

Association with Endothelial Nitric Oxide Synthase (eNOS)

Alpha-globin has been shown to associate with endothelial nitric oxide synthase (eNOS), an enzyme primarily responsible for producing nitric oxide (NO) in the vascular endothelium. This interaction plays a role in regulating vascular tone and blood pressure. Studies in mice have demonstrated that alpha-globin binds to eNOS and degrades its enzymatic product, NO, a potent vasodilator. ashpublications.orgjci.org Depletion of alpha-globin in endothelial cells or inhibition of its association with eNOS can lead to arteriolar relaxation and a lowering of blood pressure in mice. ashpublications.org These findings have been supported by studies in isolated human blood vessels. ashpublications.org

The formation of the alpha-globin-eNOS complex in mice requires the presence of alpha hemoglobin stabilizing protein (AHSP). medrxiv.org Molecular modeling studies have identified a conserved 10-amino acid sequence predicted to be involved in the interaction with eNOS. medrxiv.orgmedrxiv.org A peptide mimetic based on this sequence, named HbaX, has been shown to disrupt the alpha-globin-eNOS association in vivo, resulting in increased NO bioavailability and reduced vasoconstriction in mice. medrxiv.orgmedrxiv.org

Under hypoxic conditions, alpha-globin can also act as a nitrite (B80452) reductase, generating NO from nitrite. ashpublications.org Endothelial cell-expressed CYB5R3 and/or eNOS may be capable of reducing the resulting Fe³⁺ alpha-globin back to the Fe²⁺ form, allowing it to re-engage in NO scavenging. ashpublications.org

Formation of Multi-Protein Complexes in Non-Erythroid Cells

In non-erythroid cells, the regulation of alpha-globin gene expression involves the formation of multi-protein complexes. In these cells, the alpha-globin promoter is occupied by the polycomb repressive complex 2 (PRC2), which promotes a repressive chromatin modification (H3K27me3) leading to transcriptional silencing. ashpublications.orgnih.govnih.gov Components of this complex, such as EZH2 and SUZ12, have been found at the alpha-globin cluster in non-erythroid cells. nih.gov The PRC2 complex can also recruit histone deacetylases (HDACs) and the PRC1 complex, further contributing to the silencing of alpha-globin genes in these tissues. nih.govnih.gov

During erythroid differentiation, this silencing is removed as activating events occur at the alpha-globin locus. nih.govnih.gov In multipotent hematopoietic progenitors, multiprotein complexes containing transcription factors like SCL and NF-E2, nucleated by GATA-2, bind to upstream regulatory regions. nih.govembopress.org In committed erythroid progenitors, GATA-1 replaces GATA-2, and binding extends to additional sites, including the alpha-globin promoters. embopress.org These protein complexes, including SCL/LMO2/E2A/Ldb-1 and NF-E2, nucleated by GATA-1 and GATA-2, drive globin gene activation. embopress.org

Interactions with Cytochrome B5 Reductase 3 (CYB5R3)

Alpha-globin interacts with Cytochrome B5 Reductase 3 (CYB5R3), also known as methemoglobin reductase. This interaction is important for the redox regulation of alpha-globin, particularly in endothelial cells. CYB5R3 is a membrane-bound enzyme that transfers electrons from NADH to various substrates, often through cytochrome b5 (CYB5). mdpi.comnih.gov

In endothelial cells, CYB5R3, along with cytochrome b5 type A (CyB5a), can reduce Fe³⁺ alpha-globin back to its Fe²⁺ form. researchgate.netnih.gov This reduction is crucial because oxidized Fe³⁺ alpha-globin is unstable, cytotoxic, and unable to degrade NO. researchgate.netnih.gov While CYB5R3 can participate in alpha-globin reduction, studies suggest that eNOS can reduce Fe³⁺ alpha-globin-AHSP at a significantly faster rate than the CYB5R3/CyB5a system. nih.gov

CYB5R3's role in modulating the diffusion and bioavailability of nitric oxide in the vascular wall is linked to its control over the alpha-globin redox state in endothelial cells. mdpi.comnih.gov

Other Identified Interacting Partners

Beyond eNOS and CYB5R3, other proteins have been identified as interacting partners of alpha-globin, particularly in the context of its stability and function outside of mature hemoglobin. Alpha hemoglobin stabilizing protein (AHSP) is a molecular chaperone that binds and stabilizes nascent free alpha-globin, particularly the unstable oxidized Fe³⁺ form, preventing its degradation. ashpublications.orgresearchgate.netnih.govhaematologica.org AHSP has a higher affinity for Fe³⁺ alpha-globin than for the Fe²⁺ form. ashpublications.org AHSP facilitates the reduction of Fe³⁺ alpha-globin and its assembly with beta-globin to form HbA. haematologica.org Disruption of the Ahsp gene in mice leads to accelerated degradation of alpha-globin in endothelial cells and affects vasomotor responses. ashpublications.org

In the context of alpha-globin gene regulation in non-erythroid cells, the protein ATRX, a chromatin remodeler, has been noted to interact, either directly or indirectly, with the alpha-globin locus. haematologica.org Mutations in ATRX can result in an alpha-thalassemia-like phenotype. haematologica.org ATRX may play a role in preventing the silencing of alpha-globin during the terminal differentiation of erythroid cells. haematologica.org

Data Table: Key Non-Hemoglobin Alpha-Globin Interacting Proteins

Interacting ProteinCellular Location (Non-Erythroid)Known Function in InteractionRelevant Section
Endothelial Nitric Oxide Synthase (eNOS)Endothelial CellsBinds alpha-globin, degrades NO, involved in NO production under hypoxia, may reduce Fe³⁺ alpha-globin.3.3.1
Polycomb Repressive Complex 2 (PRC2)Non-Erythroid CellsBinds alpha-globin promoter, promotes H3K27me3 modification, silences transcription.3.3.2
Cytochrome B5 Reductase 3 (CYB5R3)Endothelial Cells, Vascular Smooth Muscle Cells ahajournals.orgReduces Fe³⁺ alpha-globin to Fe²⁺ in endothelial cells, involved in redox regulation.3.3.3
Alpha Hemoglobin Stabilizing Protein (AHSP)Endothelial CellsBinds and stabilizes free alpha-globin (especially Fe³⁺), facilitates reduction and HbA assembly.3.3.4
ATRXNucleus (Non-Erythroid and Erythroid)Interacts with alpha-globin locus, involved in chromatin remodeling and gene regulation.3.3.4

Physiological and Non Erythroid Functions of Alpha a Globin

Erythroid-Specific Roles Beyond Oxygen Transport

While the primary function of alpha-globin in erythroid cells is its assembly with beta-globin and heme to form hemoglobin A, essential for oxygen binding and transport, studies have revealed additional vital roles during erythropoiesis.

Contribution to Erythroid Maturation and Survival

The balanced production of alpha- and beta-globin chains is critical for proper erythroid development. An imbalance, particularly an excess of free alpha-globin, can lead to the precipitation of unstable globin chains, causing cellular damage and ineffective erythropoiesis medlineplus.govorpha.net. The alpha-hemoglobin-stabilizing protein (AHSP) plays a vital role in this process by binding to free alpha-globin, preventing its aggregation and stabilizing its structure before it incorporates into hemoglobin A medlineplus.govnih.govekb.eg. Loss of AHSP function can exacerbate the toxicity of excess alpha-globin, leading to impaired erythroid maturation and increased apoptosis of erythroid precursors medlineplus.govnih.gov. Studies in mice lacking AHSP have shown reduced erythrocyte lifespan and increased apoptosis in hematopoietic tissues, consistent with the effects of unstable alpha-globin medlineplus.gov. Furthermore, differentiating erythroid cells assemble stress granules (SGs), cytoplasmic structures that can harbor untranslated mRNAs and promote cell survival under adverse conditions researchgate.netnnlm.gov. Research suggests that these stress granules contribute to alpha-globin homeostasis, and their proper assembly, partly dependent on proteins like G3BP, is linked to alpha-globin production and the survival of developing erythroid cells researchgate.netnnlm.gov. Targeted knockdown of HRI or G3BP has been shown to inhibit SG assembly in erythroid progenitor cells, accompanied by reduced alpha-globin production and increased apoptosis researchgate.netnnlm.gov.

Role in Maintaining Cellular Homeostasis

Beyond its interaction with AHSP to manage excess free chains, alpha-globin contributes to cellular homeostasis in erythroid cells by mitigating oxidative stress. Unpaired alpha-globin is a potent oxidant and can generate reactive oxygen species (ROS) medlineplus.govorpha.netnricm.edu.tw. In conditions like beta-thalassemia, where there is an excess of alpha-globin due to reduced beta-globin synthesis, the accumulation of unstable alpha-globin chains and hemichromes leads to high levels of ROS, damaging cellular membranes and contributing to ineffective erythropoiesis and premature apoptosis orpha.netnricm.edu.tw. AHSP not only stabilizes alpha-globin but also inhibits ROS production by alpha-globin in solution medlineplus.gov. The intricate coordination of alpha-globin synthesis, folding assisted by chaperones like AHSP and potentially Hsp90 nih.gov, and assembly into hemoglobin is essential for maintaining cellular integrity and function throughout erythroid differentiation.

Extra-Erythroid Expression and Function

While highly abundant in erythroid cells, alpha-globin expression has been detected in various non-hematopoietic tissues, suggesting functions beyond oxygen transport in these locations.

Expression Patterns in Non-Hematopoietic Tissues (e.g., Arteriolar Endothelial Cells)

Alpha-globin expression has been observed in a range of non-hematopoietic tissues, including alveolar epithelial cells, mesangial cells, human endometrium, the lens of the eye, neurons, glial cells, injured sciatic nerves, and macrophages. Notably, alpha-globin is expressed in the endothelial cells of resistance arterioles. In arteriolar endothelial cells, alpha-globin is preferentially localized to the myoendothelial junction (MEJ), a specialized structure where endothelial cells contact vascular smooth muscle cells to mediate cross-cellular signaling. This specific localization suggests a role in regulating vascular function at this critical interface. Studies have confirmed the presence of alpha-globin protein and mRNA in arterial endothelial cells in both humans and mice.

Regulation of Nitric Oxide (NO) Metabolism in Vascular Endothelium

In vascular endothelium, alpha-globin plays a significant role in regulating nitric oxide (NO) signaling, a key mediator of vascular tone. Endothelial nitric oxide synthase (eNOS) produces NO, which diffuses to adjacent smooth muscle cells, causing vasodilation. Endothelial alpha-globin interacts directly with eNOS, forming a macromolecular complex. This interaction allows alpha-globin to modulate NO bioavailability. Under normoxic conditions, oxygenated ferrous (Fe²⁺) alpha-globin bound to eNOS can scavenge locally produced NO via a dioxygenation reaction, converting NO to nitrate (B79036) (NO₃⁻) and generating oxidized ferric (Fe³⁺) alpha-globin. This NO scavenging activity of endothelial alpha-globin can lessen the vasodilatory effects of NO, thereby influencing vascular tone and blood pressure. Conversely, under hypoxic conditions, deoxy ferrous (Fe²⁺) alpha-globin can act as a nitrite (B80452) reductase, converting nitrite (NO₂⁻) to NO, potentially contributing to hypoxic vasodilation. The redox state of alpha-globin is crucial for these functions and is regulated by cellular reductase systems, including eNOS itself and the cytochrome b5 reductase (CYB5R3)/cytochrome b5 (CyB5a) system. The molecular chaperone AHSP also appears to play a role in the redox regulation of endothelial alpha-globin, influencing its interaction with eNOS and its NO degradation activity.

Involvement in Redox Reactions and Reactive Oxygen Species Scavenging

The functions of alpha-globin in both erythroid and non-erythroid cells are intrinsically linked to its ability to participate in redox reactions via its heme-associated iron. As discussed, free alpha-globin can generate ROS, contributing to oxidative stress, particularly when in excess or in its oxidized form medlineplus.govorpha.netnih.govnricm.edu.tw. In erythroid cells, AHSP helps to limit ROS production by stabilizing alpha-globin medlineplus.govnih.gov. In endothelial cells, the redox state of alpha-globin is critical for its interaction with NO. The conversion between the reduced (Fe²⁺) and oxidized (Fe³⁺) states dictates whether alpha-globin scavenges NO (Fe²⁺) or is in a less active form (Fe³⁺). The reduction of oxidized alpha-globin back to its ferrous state by reductases like eNOS and CYB5R3/CyB5a is essential for maintaining its NO-modulating activity. While alpha-globin itself can contribute to ROS generation, its role in NO metabolism in the endothelium also highlights its involvement in managing reactive nitrogen species (RNS), such as NO. The balance between NO production, scavenging, and the generation and detoxification of ROS/RNS is crucial for cellular function and is influenced by the redox chemistry of alpha-globin.

Potential Roles in Other Organs/Systems

Alpha(A) globin expression has been observed in several organs and systems outside the erythroid lineage, including the brain, kidney, and lung. ashpublications.orgwikipedia.org In the brain, alpha-globin chains, sometimes along with beta-globin chains, have been detected in neurons (including dopaminergic neurons in the substantia nigra), astrocytes, and oligodendrocytes. wikipedia.orgpnas.orgresearchgate.netmdpi.com It has been hypothesized that neuronal hemoglobin may function as an oxygen reservoir, providing a homeostatic mechanism under anoxic or hypoxic conditions, which could be particularly important for neurons with high energy demands. wikipedia.orgpnas.orgnih.gov Additionally, brain hemoglobin may play roles as an antioxidant and a regulator of iron metabolism. wikipedia.orgpnas.org

In the kidney, this compound is expressed in mesangial cells. wikipedia.org Studies have suggested a potential link between this compound gene copy number and kidney disease risk. ashpublications.orgnih.govashpublications.orgnih.govresearchgate.net Increased this compound gene copy number has been associated with a greater risk of chronic kidney disease (CKD) and incident end-stage kidney disease (ESKD) in some populations. nih.govashpublications.orgnih.gov This association is hypothesized to involve the vascular functions of this compound, where higher expression might limit endothelial nitric oxide signaling and enhance vasoconstriction, pathways implicated in kidney disease pathogenesis. nih.govashpublications.org

This compound has also been reported in human airway epithelial cells, sometimes alongside beta-globin. ashpublications.orgnih.gov Similar to its proposed function in vascular endothelial cells, this compound in airway epithelial cells may function to scavenge NO. ashpublications.org Studies investigating the association between this compound gene deletions and fractional exhalation of NO (FeNO), a marker of lung inflammation, have yielded some findings consistent with the idea that lower this compound expression might lead to increased NO release from the respiratory epithelium. ashpublications.orgnih.gov

While expression has been noted in other tissues such as macrophages, retinal pigment epithelium, the endometrium, and the cervix, the specific functions in many of these locations are less well-defined and require further rigorous validation. ashpublications.org

Here is a summary of potential non-erythroid roles:

Organ/SystemCell Type(s) ReportedProposed Function(s)
BrainNeurons (Dopaminergic, Cortical, Hippocampal), Astrocytes, OligodendrocytesOxygen storage/transport under hypoxia, Antioxidant, Iron metabolism regulation, Neuroprotection wikipedia.orgpnas.orgresearchgate.netmdpi.comnih.gov
KidneyMesangial cells, Endothelial cells (vascular)Influence on renal blood flow via NO signaling, Potential link to kidney disease risk wikipedia.orgnih.govashpublications.orgnih.gov
LungAirway epithelial cells, Endothelial cells (vascular)NO scavenging, Potential influence on lung inflammation markers ashpublications.orgnih.gov
VasculatureEndothelial cells (especially in resistance arteries), Vascular smooth muscle cells (Cytoglobin, Myoglobin)Regulation of vasomotor tone via NO interaction, Nitrite reduction under hypoxia ashpublications.orgresearchgate.netjci.orgnih.govbiorxiv.orgahajournals.orgjci.orgmedrxiv.orgnih.govnih.govmdpi.comnih.gov
Other (less characterized)Macrophages, Retinal pigment epithelium, Endometrium, CervixFunctions largely unknown, requires further validation ashpublications.org

Cellular and Systemic Implications of Non-Erythroid this compound Activity

The presence and activity of this compound in non-erythroid cells have significant cellular and systemic implications, particularly concerning the regulation of signaling molecules like nitric oxide and the control of vascular function.

Influence on Vasomotor Tone and Endothelial Function

A prominent non-erythroid function of this compound is its role in regulating vasomotor tone through interactions with endothelial nitric oxide synthase (eNOS) in vascular endothelial cells, particularly at the myoendothelial junction (MEJ) where endothelial cells contact vascular smooth muscle cells. ashpublications.orgjci.orgnih.govahajournals.orgjci.orgmedrxiv.orgnih.govnih.govmdpi.comnih.gov Endothelial cells express this compound, often without beta-globin, and it localizes to the MEJ. ashpublications.orgjci.orgnih.govjci.orgnih.gov

This compound binds to eNOS and degrades its enzymatic product, NO, a potent vasodilator, via a dioxygenation reaction. ashpublications.orgresearchgate.netjci.orgjci.orgnih.govnih.govmdpi.comnih.gov This process limits the bioavailability of NO that can diffuse to adjacent vascular smooth muscle cells to induce relaxation. jci.orgjci.orgnih.govnih.gov By scavenging NO, this compound enhances the contractility of vascular smooth muscle cells, thereby contributing to the regulation of blood pressure and potentially regional blood flow. ashpublications.orgjci.org Studies in mice have shown that depletion of endothelial this compound or inhibition of its association with eNOS leads to arteriolar relaxation and a lowering of blood pressure. ashpublications.orgresearchgate.netjci.org These findings have been supported by studies in isolated human blood vessels and investigations in populations with alpha-thalassemia alleles, where reduced this compound gene copy number has been associated with altered NO-regulated vascular responses. ashpublications.orgresearchgate.net For example, individuals with alpha-thalassemia have shown increased flow-mediated dilation, consistent with reduced NO scavenging. biorxiv.orgnih.gov

Under hypoxic conditions, this compound may also act as a nitrite reductase, converting nitrite (NO2-) to NO, which could contribute to hypoxia-induced vasodilation and help match oxygen supply to tissue demand. biorxiv.orgmdpi.com This presents a dual role for this compound in NO metabolism, with its function as an NO scavenger dominating in oxygenated conditions and its nitrite reductase activity potentially becoming more significant in hypoxic environments. biorxiv.org

The stability of this compound in endothelial cells, where it exists as a monomer without its usual beta-globin partner, is influenced by interactions with eNOS and the molecular chaperone alpha-hemoglobin-stabilizing protein (AHSP). jci.orgjci.orgnih.govnih.gov AHSP can bind both reduced and oxidized this compound, preventing its precipitation and facilitating its reduction, thereby supporting its function in NO degradation. jci.orgjci.orgnih.gov

Broader Physiological Relevance of Local Globin Expression

The localized expression of this compound in specific cellular compartments, such as the MEJ in endothelial cells, underscores its targeted physiological roles. Its ability to modulate NO signaling at this critical interface between endothelium and smooth muscle has systemic implications beyond immediate vasomotor control.

The influence of endothelial this compound on NO bioavailability can impact various physiological processes regulated by NO, including platelet aggregation, inflammation, and angiogenesis. Dysregulation of this system, potentially due to altered this compound expression or function, could contribute to the pathogenesis of various diseases.

As noted earlier, variations in this compound gene copy number have been linked to kidney disease risk, potentially through their effects on endothelial NO signaling and renal blood flow regulation. nih.govashpublications.orgnih.gov Increased this compound expression, by limiting protective endothelial NO signaling, might exacerbate vasoconstriction and contribute to renal injury. nih.govashpublications.org

Furthermore, the potential NO scavenging function of this compound in airway epithelial cells could have implications for respiratory physiology and inflammatory responses in the lung. ashpublications.orgnih.gov Altered this compound levels might influence local NO concentrations, affecting airway smooth muscle tone and inflammatory processes. nih.gov

The expression of this compound in neuronal tissues suggests potential roles in neuroprotection and the regulation of neuronal oxygenation, particularly under metabolic stress. pnas.orgmdpi.com While research in this area is ongoing, it highlights the diverse potential physiological relevance of this compound expression in non-erythroid contexts.

Molecular Pathophysiology of Alpha a Globin Imbalance

Mechanisms of Unbound Alpha(A) Globin Chain Toxicity

The deleterious effects of excess unbound this compound chains are multifaceted, culminating in premature cell death and impaired red blood cell production.

In the absence of sufficient beta-globin partners to form stable hemoglobin A (α2β2) tetramers, the excess this compound chains are prone to denaturation and precipitation. These unpaired chains aggregate within erythroid cells, forming insoluble inclusions. ashpublications.org These precipitates, often referred to as hemichromes, are a key feature of the pathophysiology. The formation of these aggregates disrupts the normal intracellular environment and contributes significantly to cellular damage. nih.govnih.gov The accumulation of these toxic precipitates is a primary driver of the subsequent pathological consequences. nih.gov

The precipitated this compound chains, along with their degradation products, inflict substantial damage on cellular structures. nih.gov They can interact with and alter the red blood cell membrane skeleton, leading to increased membrane rigidity and decreased mechanical stability. nih.gov This damage impairs the deformability of red blood cells, rendering them susceptible to premature destruction in the spleen. nih.gov The interaction of these toxic aggregates with the cell membrane is a major contributor to hemolysis. researchgate.net Furthermore, these aggregates can damage intracellular organelles, disrupting normal cellular function.

Unbound this compound chains are a significant source of oxidative stress. The iron-containing heme groups within the excess this compound can participate in Fenton reactions, catalyzing the generation of highly reactive oxygen species (ROS). researchgate.netencyclopedia.pub This surge in ROS overwhelms the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and nucleic acids. nih.gov The autocatalytic nature of this process creates a vicious cycle of ROS production and cellular injury, further contributing to the pathology. haematologica.org This oxidative damage is a key factor in both membrane damage and the induction of cell death. nih.gov

The culmination of this compound toxicity—precipitate formation, membrane damage, and oxidative stress—severely disrupts the normal process of erythropoiesis. Erythroid precursors in the bone marrow are particularly vulnerable to these toxic effects, leading to their premature death before they can mature into functional red blood cells. ashpublications.org This phenomenon, known as ineffective erythropoiesis, is a central feature of conditions with this compound imbalance. nih.govnih.gov The result is a profound deficiency in the production of viable red blood cells, despite a hyperactive bone marrow. thebloodproject.com

The cellular stress induced by the accumulation of unbound this compound chains triggers programmed cell death, or apoptosis, in erythroid precursors. nih.govnih.gov This is a major contributor to ineffective erythropoiesis. The apoptotic process is an orderly "cellular suicide" that eliminates damaged cells. khanacademy.org In the context of this compound imbalance, the intrinsic pathway of apoptosis is activated, involving the release of cytochrome c from the mitochondria and the subsequent activation of caspases, which are the executioner enzymes of apoptosis. nih.govnih.govyoutube.com The upregulation of alpha globin itself has been shown to promote apoptosis. nih.gov

Molecular Basis of Alpha-Thalassemia Syndromes

Alpha-thalassemia syndromes are a group of inherited disorders characterized by reduced or absent synthesis of this compound chains. nih.gov This leads to a relative excess of gamma or beta globin chains. The underlying cause of alpha-thalassemia is mutations in the alpha-globin genes, located on chromosome 16. nih.govbloodresearch.or.kr Humans normally have four alpha-globin genes, two on each chromosome 16. ashpublications.org

The severity of alpha-thalassemia is directly proportional to the number of affected alpha-globin genes. nih.gov The molecular defects can be broadly categorized into two types:

Deletional Mutations: These are the most common cause of alpha-thalassemia and involve the loss of one or more of the alpha-globin genes. bloodresearch.or.kr Common deletions include the -α3.7 and -α4.2 deletions, which remove a single alpha-globin gene. bloodresearch.or.kr Larger deletions, such as --SEA and --MED, remove both alpha-globin genes on the same chromosome. nih.govbloodresearch.or.kr

Non-deletional Mutations: These are less common and include point mutations, small insertions, or deletions that affect the transcription, processing, or stability of the alpha-globin mRNA or the structure of the this compound protein itself. nih.gov Hemoglobin Constant Spring is a well-known example of a non-deletional mutation. nih.gov

The specific combination of these mutations determines the clinical phenotype of alpha-thalassemia, which can range from a silent carrier state to a lethal condition known as Hb Bart's hydrops fetalis syndrome. nih.gov

Table 1: Compounds Mentioned

Compound Name
This compound
Hemoglobin
Reactive Oxygen Species
Cytochrome c

Deletional Alpha-Thalassemia (e.g., -α3.7, -α4.2)

Deletional alpha-thalassemia is the most common cause of alpha-globin chain deficiency, accounting for approximately 95% of cases. bloodresearch.or.kr These deletions arise from unequal crossover events during meiosis due to the high homology between the duplicated alpha-globin genes (HBA2 and HBA1) located on chromosome 16. bloodresearch.or.krnih.gov The two most prevalent deletional mutations are the -α3.7 and -α4.2 deletions.

The -α3.7 deletion results from a crossover between misaligned homologous segments known as Z boxes, which are 3.7 kilobases (kb) apart. bloodresearch.or.krnih.gov This event leads to the removal of a 3.7 kb DNA fragment, creating a chromosome with a single functional alpha-globin gene. bloodresearch.or.kr Similarly, the -α4.2 deletion is caused by a crossover between misaligned X boxes, which are 4.2 kb apart, also resulting in a single alpha-globin gene on the affected chromosome. bloodresearch.or.krnih.gov

The loss of one or more alpha-globin genes directly reduces the amount of alpha(A)-globin synthesized. The clinical severity of deletional alpha-thalassemia is directly proportional to the number of deleted genes. The loss of a single gene (-α/αα) results in a silent carrier state with no clinical symptoms. The deletion of two genes can occur in two ways: homozygous -α+ thalassemia (-α/-α) or heterozygous α0-thalassemia (--/αα). Both genotypes lead to alpha-thalassemia trait, characterized by mild microcytic anemia. medscape.com The deletion of three alpha-globin genes (--/-α) results in Hemoglobin H (HbH) disease, a more severe form of anemia. medscape.comnih.gov The complete absence of all four alpha-globin genes (--/--) is incompatible with extrauterine life and leads to hydrops fetalis with hemoglobin Bart's. medscape.comdoctorabad.com

Genotype Number of Functional α-Globin Genes Clinical Phenotype
αα/αα4Normal
-α/αα3Silent Carrier
--/αα or -α/-α2Alpha-Thalassemia Trait
--/-α1Hemoglobin H (HbH) Disease
--/--0Hydrops Fetalis with Hemoglobin Bart's

Non-Deletional Alpha-Thalassemia (e.g., Point Mutations, Regulatory Element Variations)

Less commonly, alpha-thalassemia results from non-deletional mutations within or near the alpha-globin genes. medscape.com These mutations, which include point mutations, frameshift mutations, nonsense mutations, and variations in regulatory elements, can impair alpha(A)-globin production at various stages, from gene transcription to protein stability. medscape.comuwa.edu.au

Point mutations can alter the coding sequence of the alpha-globin gene, leading to the production of an unstable or non-functional protein. For instance, a mutation in the termination codon can result in an elongated and unstable alpha-globin chain, as seen in Hemoglobin Constant Spring. doctorabad.com Other point mutations may affect RNA splicing or the initiation of mRNA translation. medscape.com

Regulatory element variations involve mutations in the promoter regions or other cis-regulatory elements that control the transcription of the alpha-globin genes. uwa.edu.au These mutations can reduce the efficiency of transcription factor binding, leading to decreased mRNA synthesis and, consequently, reduced alpha(A)-globin production. uwa.edu.au

Clinically, non-deletional alpha-thalassemia often leads to a more severe phenotype compared to deletional forms with the same number of affected genes. doctorabad.comresearchgate.net This increased severity is partly because the mutated alpha-globin gene can interfere with the transcription of the remaining normal alpha-globin gene. doctorabad.com For example, non-deletional Hemoglobin H disease is generally more severe than the deletional form. medscape.com

Mutation Type Molecular Effect Example
Point Mutation (Chain Termination)Production of an elongated, unstable α-globin chainHemoglobin Constant Spring
Point Mutation (RNA Splicing)Aberrant processing of mRNANot specified
Point Mutation (Translation Initiation)Reduced efficiency of protein synthesisNot specified
Regulatory Element VariationDecreased gene transcriptionPromoter mutations

Impact of Gene Copy Number on this compound Production

The number of functional alpha-globin genes is a primary determinant of the amount of alpha(A)-globin synthesized. nih.govnih.gov In a normal individual, four functional alpha-globin genes (two on each chromosome 16) direct the high-level production of alpha-globin chains required for hemoglobin synthesis. mdpi.com

A reduction in the alpha-globin gene copy number, as seen in deletional alpha-thalassemia, leads to a dose-dependent decrease in alpha(A)-globin production. nih.gov This quantitative relationship forms the molecular basis for the different clinical severities of alpha-thalassemia syndromes. nih.gov

Conversely, an increase in the alpha-globin gene copy number, such as in cases of gene triplication (ααα/αα) or quadruplication, results in an overproduction of alpha(A)-globin chains. nih.govnih.gov While this may not cause a clinical phenotype on its own, it can significantly impact other hemoglobinopathies, such as beta-thalassemia.

Role of this compound in Beta-Thalassemia Pathogenesis

In beta-thalassemia, the primary genetic defect lies in the reduced or absent synthesis of beta-globin chains. However, the pathophysiology and clinical severity of the disease are largely dictated by the relative excess of alpha(A)-globin chains. haematologica.orgnih.gov

Contribution of Excess this compound to Disease Severity

The fundamental problem in beta-thalassemia is the imbalance between alpha- and beta-globin chain production. nih.gov The continued synthesis of alpha(A)-globin chains in the absence of sufficient beta-globin partners leads to an accumulation of free alpha-globin chains within red blood cell precursors in the bone marrow. nih.govhaematologica.org

These excess alpha(A)-globin chains are highly unstable and tend to precipitate, forming insoluble inclusions. haematologica.orgnih.gov These inclusions cause significant damage to the red blood cell precursors through several mechanisms:

Oxidative Stress: The precipitated alpha-globin chains generate reactive oxygen species (ROS), leading to oxidative damage to cellular components, including the cell membrane. haematologica.org

Membrane Damage: The inclusions can directly interact with and damage the cell membrane, impairing its integrity and function. nih.gov

Apoptosis: The cellular stress induced by the alpha-globin precipitates triggers premature cell death (apoptosis) of the erythroid precursors. nih.gov

This widespread destruction of red blood cell precursors in the bone marrow is termed ineffective erythropoiesis and is a hallmark of severe beta-thalassemia. nih.govnih.gov The few red blood cells that do manage to mature and enter the circulation have a shortened lifespan due to ongoing membrane damage, leading to hemolysis. haematologica.org The combination of ineffective erythropoiesis and hemolysis results in severe anemia.

Molecular Interactions with Beta-Globin Deficiency Phenotype

The severity of the beta-thalassemia phenotype is directly correlated with the degree of alpha- to beta-globin chain imbalance. haematologica.org In beta-thalassemia major, where there is a complete absence of beta-globin synthesis (β0/β0), the excess of alpha(A)-globin is maximal, leading to the most severe clinical presentation. In beta-thalassemia intermedia, some beta-globin is produced (β+/β+ or β+/β0), resulting in a less pronounced imbalance and a milder clinical course.

The interaction at a molecular level involves the inability of the excess alpha(A)-globin to form stable tetramers without beta-globin partners. mdpi.com While beta-globin chains can form soluble homotetramers (hemoglobin H), alpha-globin chains are highly prone to aggregation and precipitation when unbound. mdpi.com This inherent instability of free alpha(A)-globin is a key factor in its toxicity.

Modifying Effects of Alpha-Thalassemia Co-Inheritance

The co-inheritance of alpha-thalassemia with beta-thalassemia can significantly ameliorate the clinical severity of the disease. nih.govnih.gov This beneficial effect is a direct consequence of a reduction in the production of excess alpha(A)-globin chains, thereby lessening the globin chain imbalance. nih.govhaematologica.org

By reducing the number of functional alpha-globin genes, the synthesis of alpha(A)-globin is decreased, leading to a more balanced alpha- to beta-globin ratio. This results in:

Reduced formation of toxic alpha-globin precipitates.

Less oxidative damage and membrane instability.

Improved survival of erythroid precursors (reduced ineffective erythropoiesis).

Longer lifespan of circulating red blood cells.

Evolutionary Perspectives of Alpha a Globin Gene Clusters

Origin and Diversification of Globin Gene Families

The globin superfamily of genes is ancient, with roots tracing back to the last universal common ancestor, as evidenced by the presence of globins in bacteria, archaea, and eukaryotes. oup.com The defining feature of these proteins is the "globin fold," a conserved three-dimensional structure of α-helices that enfolds a heme group, which has been maintained despite extensive divergence in amino acid sequences over billions of years. oup.com

The diversification of the vertebrate globin gene family was significantly propelled by a combination of tandem gene duplications and two rounds of whole-genome duplication events that occurred in the early history of vertebrates. oup.comunl.edu These large-scale duplications provided the raw genetic material for the evolution of new functions. Phylogenetic reconstructions reveal that vertebrate globins can be categorized into two main groups: those arising from vertebrate-specific duplications (like cytoglobin and myoglobin) and those from more ancient duplications predating the split between deuterostomes and protostomes (such as neuroglobin). oup.com

The evolutionary trajectory of globin genes in deuterostomes is marked by a pattern of repeated loss of ancestral diversity, followed by lineage-specific expansions of the remaining gene lineages through further duplication and divergence. oup.com This process has resulted in different sets of globin genes being retained and diversified in various animal lineages. For instance, the progenitors of the hemoglobin (Hb) and myoglobin (B1173299) (Mb) gene lineages, crucial for oxygen transport and storage, respectively, originated from one of the whole-genome duplication events. oup.com

Gene Duplication Events in Alpha(A) Globin Lineage (e.g., HBA1, HBA2, Alpha-D)

The alpha-globin gene cluster in tetrapods provides a clear example of functional specialization following gene duplication. The ancestral arrangement of this cluster is believed to be 5'-αE-αD-αA-3'. nih.gov The αE-globin and αA-globin genes, which are expressed during embryonic/fetal and adult stages, respectively, arose from a tandem duplication of an ancestral proto α-globin gene. Subsequently, the αD-globin gene originated from a tandem duplication of the proto αE-globin gene. nih.gov This physiological division of labor between early- and late-expressed alpha-globins was established in the common ancestor of tetrapod vertebrates and has been largely conserved. nih.gov

In many mammals, the adult alpha-globin gene has undergone further tandem duplications, resulting in multiple, nearly identical copies. nih.gov For example, humans have two functional alpha-globin genes, HBA1 and HBA2, located on chromosome 16. nih.govmedlineplus.govmedlineplus.gov These genes encode the identical alpha-globin protein. medlineplus.govmedlineplus.gov The high degree of sequence similarity between paralogous genes like HBA1 and HBA2 is often maintained by a process called gene conversion, a form of nonreciprocal recombination that leads to the homogenization of sequences, a phenomenon known as "concerted evolution". nih.gov

However, the evolution of the alpha-globin gene family is not solely a story of conservation. Studies have revealed surprisingly high rates of lineage-specific gene duplication and deletion, leading to significant variation in gene copy number among different mammalian species. researchgate.net This rapid gene turnover means that many mammals possess alpha-like globin genes that have no direct orthologs in closely related species. researchgate.net

Gene Function/Expression Evolutionary Origin
αE-globin Embryonic/fetal expressionTandem duplication of an ancestral proto α-globin gene nih.gov
αA-globin (HBA) Adult expressionTandem duplication of an ancestral proto α-globin gene nih.gov
αD-globin Varies by speciesTandem duplication of the proto αE-globin gene nih.gov
HBA1 and HBA2 Adult alpha-globin production in humansTandem duplication of the αA-globin gene nih.gov

Comparative Genomics of this compound Loci Across Vertebrates

Comparative genomic analyses across diverse vertebrate species have provided profound insights into the evolution of the alpha-globin gene cluster. Despite hundreds of millions of years of divergence, the arrangement of the alpha-globin genes and several upstream non-globin genes has been remarkably conserved in species as distant as humans, mice, chickens, and pufferfish. oup.com This conserved synteny suggests that the entire chromosomal segment, including the flanking genes, may contain all the necessary cis-acting regulatory sequences for the precisely controlled expression of the alpha-globin genes. oup.com

The alpha-globin gene cluster in the last common ancestor of tetrapods likely contained three tandemly linked genes: an embryonic form (αE), an adult form (αA), and αD. nih.gov Variations in the number of alpha-globin genes among different tetrapod lineages are primarily due to the lineage-specific loss of one of these ancestral paralogs. nih.gov This contrasts with the β-globin gene cluster, which has experienced a much higher rate of gene gain and loss following its translocation to a new chromosomal location in the ancestor of amniotes. nih.gov

The stability of the alpha-globin gene cluster's location and general composition is a notable feature of its evolution. nih.gov For example, in gnathostomes (jawed vertebrates), the alpha-like globin genes are consistently found within a specific locus, indicating a more stable evolutionary history compared to the more dynamic β-globin gene clusters. nih.gov

Vertebrate Group Key Features of the Alpha-Globin Locus
Mammals Generally possess multiple copies of αE- and αA-globin genes. nih.gov The human locus contains HBA1 and HBA2. nih.gov
Birds Retain the ancestral arrangement of ζ-globin (embryonic), αD-globin, and αA-globin genes. nih.gov
Sauropsids (reptiles and birds) Evolutionary changes in gene content are mainly due to the differential retention of the three ancestral paralogous genes. nih.gov
Teleost Fishes The ancestral arrangement of linked α- and β-globin genes is retained on the same chromosome. pnas.org

Adaptive Evolution of this compound Functions and Regulatory Mechanisms

The duplication and subsequent divergence of alpha-globin genes have allowed for the evolution of functionally distinct hemoglobin isoforms that are expressed at different developmental stages. unl.edunih.gov This developmental regulation is a key adaptation for meeting the different oxygen requirements of the organism during embryonic, fetal, and adult life. nih.gov

The coordinated expression of the alpha-like and beta-like globin genes, which in amniotes are located on different chromosomes, is crucial for the formation of functional hemoglobin. nih.govnih.gov An imbalance in the production of alpha and beta chains leads to inherited anemias known as thalassemias. nih.gov The evolution of complex cis-regulatory elements has been essential for ensuring the balanced and developmentally appropriate expression of these genes. nih.gov

The alpha-globin gene cluster contains key distal regulatory elements, such as HS-40 in mammals, which are required for high-level, tissue-specific expression. psu.edu Comparative analyses have identified conserved regulatory elements across vertebrates, highlighting their functional importance. For instance, an alpha-globin enhancer has been found in a corresponding position in humans, mice, chickens, and pufferfish, indicating its ancient origin and conserved function. oup.com

The variation in alpha-globin gene copy number among species, resulting from lineage-specific duplications and deletions, may represent an important source of regulatory variation. researchgate.net This variation can affect physiologically significant aspects of blood oxygen transport and aerobic metabolism, potentially allowing for adaptation to different environments and lifestyles. researchgate.net

Advanced Methodologies in Alpha a Globin Research

Genomic and Epigenetic Analysis Techniques

Understanding the regulation of alpha-globin gene expression requires detailed analysis of the surrounding chromatin environment and associated epigenetic modifications. Several techniques are crucial for this purpose.

Chromatin Immunoprecipitation (ChIP) and Sequencing (ChIP-seq)

Chromatin Immunoprecipitation (ChIP) is a powerful technique used to investigate protein-DNA interactions. By using antibodies specific to a protein of interest (such as transcription factors or modified histones), researchers can isolate DNA fragments that are bound by that protein in vivo. embopress.org When coupled with high-throughput sequencing (ChIP-seq), this method allows for genome-wide mapping of protein binding sites or specific chromatin modifications. plos.org

ChIP has been extensively used to study the alpha-globin locus. Studies have employed ChIP to analyze the binding patterns of transcription factors like GATA-1, GATA-2, NF-E2, and KLF3 across the alpha-globin domain in cells representing different stages of erythroid differentiation. embopress.orgashpublications.orgd-nb.info These studies have revealed the dynamic recruitment of these factors during the sequential activation of alpha-globin genes. embopress.org For instance, GATA-2 is involved in the initial priming of expression in multipotent cells, while GATA-1 replaces it in committed erythroid progenitors, with binding extending to the alpha-globin promoters. embopress.org ChIP assays have also been used to examine histone modifications at the alpha-globin locus, such as acetylation of histone H4 and methylation of histone H3 (e.g., H3K4me3, H3K27me3). embopress.orgashpublications.orgnih.govresearchgate.net These modifications are associated with active or repressed chromatin states, and their patterns across the alpha-globin locus correlate with gene expression levels during differentiation. nih.gov For example, H3K27me3, a mark associated with transcriptional silencing, is enriched at the alpha-globin promoter in non-erythroid cells. nih.gov

ChIP-seq provides higher resolution and genome-wide context compared to traditional ChIP-PCR. embopress.orgplos.org ChIP-seq studies have shown that in embryonic stem cells, remote regulatory elements of developmentally regulated genes, including the mouse alpha-globin locus, are marked by H3K4me1, suggesting a possible priming state. plos.org Furthermore, ChIP-seq analysis of KLF3 in murine fibroblasts demonstrated that KLF3 binds to upstream DNase hypersensitive regulatory regions rather than the promoter regions of the alpha-globin genes in these cells, contributing to silencing in non-erythroid tissue. d-nb.infonih.gov

Chromatin Conformation Capture (3C/Hi-C) Technologies

Chromatin conformation capture (3C) based techniques are used to study the three-dimensional organization of chromatin and identify physical interactions between distant genomic elements, such as enhancers and promoters. nih.govashpublications.org These methods involve formaldehyde (B43269) cross-linking of interacting DNA regions, followed by restriction enzyme digestion and ligation of cross-linked fragments. nih.gov The frequency of ligation between specific fragments reflects their spatial proximity in the nucleus. nih.gov

Quantitative 3C (q3C) has been used to analyze interactions between upstream regulatory elements (like HS-40) and the alpha-globin promoters. ashpublications.orggeneticsmr.org These studies have shown erythroid-specific looping interactions between these elements, which are crucial for high-level alpha-globin gene expression during late erythropoiesis. ashpublications.orggeneticsmr.org The major upstream regulatory element, HS-40, plays a significant role in mediating these looping interactions. nih.govashpublications.org

Advanced 3C-based technologies, such as Hi-C and Tiled-C, allow for more comprehensive mapping of chromatin interactions. Hi-C provides a genome-wide contact map, while Tiled-C offers high-resolution interaction data for specific loci with lower cell input. biorxiv.org Tiled-C has been applied to study the chromatin architecture of the mouse alpha-globin locus during erythroid differentiation, revealing that the locus resides within a pre-existing topologically associating domain (TAD) that undergoes further sub-compartmentalization as regulatory elements become accessible and enhancer-promoter interactions are formed. biorxiv.org These studies highlight the tight link between chromatin architecture and gene activation. biorxiv.org Computational modeling based on 3C or 5C data (a related technique) can generate three-dimensional models of the alpha-globin locus, illustrating how it folds into specific conformations in active versus silent states and how regulatory elements interact spatially. nih.govoup.com

Genomic Footprinting and DNase I Hypersensitivity Assays

Genomic footprinting is a technique used to identify protein binding sites on DNA in vivo at single-nucleotide resolution. It relies on the principle that bound proteins protect the underlying DNA from enzymatic digestion (e.g., by DNase I). escholarship.org By comparing the digestion pattern of DNA in cells to that of naked DNA, regions protected by bound proteins (footprints) can be identified. embopress.org

DNase I hypersensitivity assays identify regions of chromatin that are in an open or accessible conformation, often indicative of regulatory elements like promoters, enhancers, and insulators. oup.comnih.govoup.com These regions are more susceptible to digestion by DNase I compared to surrounding, more condensed chromatin. oup.comnih.govoup.com Erythroid-specific DNase I hypersensitive sites (HS) have been mapped upstream of the human alpha-globin gene cluster, including HS-48, HS-40, HS-33, and HS-10. ashpublications.orgnih.govashpublications.org HS-40 is considered a major regulator of tissue-specific alpha-globin gene expression. nih.govashpublications.org

Genomic footprinting has been used to analyze protein-DNA interactions at the human alpha-globin gene promoter and the HS-40 enhancer, revealing complex binding patterns of nuclear factors in an erythroid lineage- and developmental stage-specific manner. embopress.orgpsu.edunih.gov These studies have helped define the functional roles of specific factor binding motifs within these regulatory elements. nih.gov DNase I hypersensitivity assays have shown that the alpha-globin locus maintains an open chromatin structure in both erythroid and non-erythroid cells, possibly due to the transcription of ubiquitous genes in the region. psu.edu However, new hypersensitive sites appear at regulatory elements like HS-40 and the alpha-globin promoters during erythroid differentiation, correlating with lineage-specific binding of nuclear factors. psu.edu

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Profiling

Quantitative Real-Time PCR (qRT-PCR) is a widely used technique to measure the amount of specific RNA transcripts in a sample, providing a quantitative assessment of gene expression levels. preprints.orgresearchgate.net By using reverse transcription to convert RNA to cDNA, followed by PCR with fluorescent detection, the abundance of target mRNA can be determined. preprints.orgmayocliniclabs.com

qRT-PCR is routinely used to quantify alpha-globin mRNA levels in various cell types and under different experimental conditions. preprints.orgresearchgate.net This allows researchers to assess the transcriptional activity of the alpha-globin genes during erythroid differentiation, in response to genetic modifications, or upon treatment with potential therapeutic agents. preprints.orgresearchgate.net For example, qRT-PCR has been used to analyze changes in alpha-globin mRNA content in erythroid precursors from beta-thalassemia patients. preprints.org It is also employed to determine the ratio of alpha-globin mRNA to beta-globin mRNA, which can serve as an indicator of globin gene function and disease severity in thalassemia. researchgate.net

Beyond gene expression levels, qRT-PCR can also be adapted to detect alpha-globin gene deletions and duplications by performing copy number variation (CNV) analysis. nih.govtandfonline.com This method, termed HBA-CNV, uses TaqMan assays to amplify target sequences within the alpha-globin gene cluster, and the copy number is determined using the comparative Cq method. nih.govtandfonline.com This provides a rapid and reliable method for identifying common and rare alpha-globin gene CNVs. nih.govtandfonline.com

Protein-Protein Interaction and Structural Studies

Understanding the function of alpha-globin also involves investigating its interactions with other proteins and determining its three-dimensional structure.

Co-Immunoprecipitation and Mass Spectrometry

Co-Immunoprecipitation (Co-IP) is a technique used to determine if two or more proteins are part of a complex in a biological sample. An antibody specific to one protein is used to immunoprecipitate that protein, and any interacting proteins that are bound to it are also pulled down. ahajournals.orgresearchgate.net These co-precipitated proteins can then be detected by Western blotting or identified by mass spectrometry. ahajournals.orgnih.gov

Co-IP has been employed to study the interaction of alpha-globin with various proteins. For instance, Co-IP experiments have demonstrated that alpha-globin can interact with endothelial nitric oxide synthase (eNOS) in endothelial cells. ahajournals.orgjci.orgashpublications.orgresearchgate.net This interaction is relevant to the role of alpha-globin in regulating vascular tone. ahajournals.orgashpublications.org Co-IP has also been used to show the interaction between alpha-globin and the alpha-hemoglobin stabilizing protein (AHSP), a molecular chaperone that binds free alpha-globin to maintain its solubility and facilitate its assembly with beta-globin. jci.orgimrpress.complos.orgmdpi.com Studies have shown that AHSP and eNOS interactions with alpha-globin may be mutually exclusive. jci.org Co-IP experiments have also revealed that in beta-thalassemia, soluble alpha-globin chains can interact with heat shock protein 70 (HSP70). researchgate.net Furthermore, ubiquitinated alpha-globin has been detected in thalassemic red blood cells using denaturing immunoprecipitation followed by Western blotting. nih.gov

When Co-IP is coupled with mass spectrometry, it allows for the identification of unknown proteins that interact with a protein of interest. After immunoprecipitating alpha-globin or an alpha-globin-containing complex, the proteins in the complex can be separated and identified by mass spectrometry, providing a comprehensive list of potential interacting partners. This approach can reveal novel protein networks involving alpha-globin and provide insights into its diverse functions in different cellular contexts.

Analytical Ultracentrifugation and Gel Filtration

Analytical Ultracentrifugation (AUC) and gel filtration chromatography are classical yet powerful techniques used to investigate the solution behavior of proteins, including their oligomeric state and interactions. Studies on alpha-globin have utilized AUC to determine its monomeric state in solution. uniprot.orgnih.govuniprot.orgensembl.org Similarly, gel filtration chromatography has been applied to assess the stoichiometry of complexes formed between alpha-globin and interacting proteins, such as alpha-hemoglobin stabilizing protein (AHSP). uniprot.orgnih.govuniprot.orgensembl.orguniprot.org For instance, gel filtration experiments have shown that AHSP and alpha-globin bind to form a complex with a 1:1 subunit stoichiometry. uniprot.orgnih.govuniprot.orgensembl.orguniprot.org Gel filtration has also been used to analyze globin chain ratios and the presence of free alpha chains in cell lysates during erythroid maturation. uniprot.org

Isothermal Titration Calorimetry (ITC) for Binding Affinity

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique that directly measures the heat released or absorbed during molecular binding events, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) in a single experiment. nih.govorpha.netuniprot.orglodz.pl ITC has been employed to quantify the thermodynamic parameters of alpha-globin interactions with other molecules. For example, ITC studies have characterized the interaction between alpha-globin and AHSP, revealing a moderate binding affinity with an association constant of 1 x 107 M-1. uniprot.orgnih.govuniprot.orgensembl.org This technique provides a comprehensive thermodynamic profile, offering insights into the driving forces behind alpha-globin binding interactions. nih.govorpha.netuniprot.orglodz.pl

Biolayer Interferometry

Biolayer Interferometry (BLI) is an optical technique used to analyze the kinetics and affinity of molecular interactions in real-time. It measures the interference pattern of light reflected from two surfaces: a biosensor tip with immobilized molecules and a reference layer. Changes in the number of molecules bound to the biosensor tip cause a shift in the interference pattern, which is monitored to determine association and dissociation rates. BLI has been applied in alpha-globin research to quantify its binding to other proteins. Studies investigating the interaction between alpha-globin and endothelial nitric oxide synthase (eNOS) have utilized BLI to estimate the equilibrium dissociation constant (KD), demonstrating a moderate affinity interaction. nih.govsigmaaldrich.comebi.ac.ukwikipedia.org This technique is valuable for label-free quantification of binding events involving alpha-globin.

Molecular Modeling and Simulation Approaches

Computational approaches, including molecular modeling and simulation, provide valuable tools for investigating the structural properties of alpha-globin, its interactions, and the dynamics of the alpha-globin locus at an atomic or coarse-grained level. Molecular docking and dynamics simulations have been used to predict and analyze the binding sites and interactions between alpha-globin and other proteins, such as eNOS and beta-globin. These methods can offer insights into the structural basis of protein-protein interactions and the effects of mutations on alpha-globin structure and stability. Furthermore, molecular modeling and simulations, often integrated with experimental data like Hi-C, are used to construct 3D models of the alpha-globin gene locus and study its chromatin conformation and dynamics, which are crucial for understanding gene regulation.

In Vitro and In Vivo Model Systems for Functional Dissection

Various model systems are utilized to study alpha-globin gene expression, regulation, and function in a biological context.

Primary Erythroid Cell Culture Systems

Primary erythroid cell culture systems, derived from sources such as human CD34+ hematopoietic stem cells or mouse fetal liver, provide a physiologically relevant model to study erythropoiesis and alpha-globin expression and differentiation. These systems allow researchers to control differentiation conditions and analyze molecular events at different stages of erythroid development. They are used to investigate the dynamics of chromatin structure and transcription factor recruitment at the alpha-globin locus during differentiation. Primary erythroid cultures are also valuable for testing potential therapeutic strategies aimed at modulating alpha-globin expression, such as using siRNA to reduce alpha-globin levels in models of beta-thalassemia.

Erythroleukemia Cell Lines

Erythroleukemia cell lines, such as murine erythroleukemia (MEL) cells and human lines like K562 and HEL, are widely used in alpha-globin research as tractable models for studying erythroid differentiation and globin gene expression. These cell lines can often be induced to differentiate along the erythroid pathway, initiating globin synthesis. They have been instrumental in studying the regulation of alpha-globin gene expression, including the role of specific transcription factors and regulatory elements. Erythroleukemia cell lines have also been used to investigate mechanisms affecting alpha-globin mRNA stability. While transformed, they offer advantages in terms of ease of culture and genetic manipulation for mechanistic studies. For instance, HEL cells, a human erythroleukemia cell line, are capable of spontaneous and induced globin synthesis, although they primarily produce gamma and embryonic chains with minimal alpha-globin. Murine erythroleukemia cells transformed by Friend virus have been used to study the replication timing of the alpha-globin gene regions.

Transgenic and Gene-Edited Animal Models (e.g., Mice)

Transgenic and gene-edited mouse models have become indispensable tools in the study of alpha(A) globin, offering insights into its gene regulation, developmental expression, and its role in hemoglobinopathies such as alpha- and beta-thalassemia. These models allow researchers to manipulate this compound gene expression and assess the resulting hematological and physiological consequences, as well as to test potential therapeutic strategies.

Transgenic approaches involve introducing exogenous genetic material, such as the human this compound gene or the entire alpha-globin locus, into the mouse genome. Early studies utilized constructs containing the human alpha-1 globin gene fused with regulatory elements like the beta-globin locus control region (LCR) to achieve high-level, erythroid-specific expression in transgenic mice. Expression levels in these models were found to be copy number dependent and comparable to endogenous mouse alpha-globin genes in fetal liver and blood eur.nlpnas.org. Some transgenic lines with high copy numbers of the human alpha-globin transgene exhibited severe anemia and embryonic lethality eur.nl.

More complex transgenic models have been generated using bacterial artificial chromosomes (BACs) containing the entire human alpha-globin genomic locus. A 191-kb human BAC containing the alpha-globin locus was successfully used to generate transgenic mice expressing exclusively human alpha-globin researchgate.net. These mice, when bred onto a heterozygous mouse alpha-thalassemia background, demonstrated complementation of most hematologic parameters researchgate.net. By crossing these lines, mice entirely dependent on human alpha-globin synthesis could be generated, and homozygous transgenic mice were able to rescue embryonic lethal homozygous mouse alpha-globin knockout embryos researchgate.net. Studies using BAC-mediated transgenesis have also shown that the human alpha-globin locus contains the necessary elements for regulated expression in transgenic mice, displaying developmental stage- and tissue-specific expression similar to endogenous mouse alpha-like globin genes nih.gov. The expression levels of human alpha-globin in adult transgenic mice varied among different lines, suggesting integration site-dependent expression nih.gov.

Transgenic mice expressing both human alpha- and beta-globin genes have been developed to create humanized models of hemoglobinopathies like beta-thalassemia and sickle cell disease dovepress.comresearchgate.netbiologists.combinasss.sa.cr. These models are crucial for studying the complex pathophysiology of these disorders and evaluating potential therapies researchgate.net. For instance, the Berkeley and Townes mouse models of sickle cell disease involve the deletion of endogenous mouse alpha- and beta-globin genes and the introduction of human alpha-globin and sickle beta-globin transgenes researchgate.netbiologists.combinasss.sa.cr.

Gene editing technologies, particularly CRISPR/Cas9, have revolutionized the creation of mouse models for this compound research. These techniques allow for precise modifications to the endogenous mouse alpha-globin genes or targeted integration of therapeutic genes. CRISPR/Cas9 has been employed to generate alpha-thalassemia mouse models by deleting alpha-globin genes chop.edunih.govashpublications.org. A severe alpha-thalassemia mouse model was established by transplanting fetal liver cells with a dual alpha allele knockout into wild-type recipients nih.gov. These mice exhibited characteristic hematological abnormalities, including significantly diminished mean corpuscular hemoglobin content and concentration, heightened numbers of HbH inclusions, and increased spleen weights nih.gov. Such models with complete knockout of alpha-globin genes show a lethal phenotype characterized by HbH synthesis, aberrant erythropoiesis, and abnormal organ morphology, leading to lethality within weeks after engraftment ashpublications.org.

Gene editing has also been explored as a therapeutic strategy in mouse models. CRISPR/Cas9-based approaches have been used to reduce alpha-globin expression by deleting the HBA2 gene, mimicking a natural alpha-thalassemia trait, to correct the alpha/beta globin imbalance in beta-thalassemia ashpublications.orgmdpi.com. This strategy has shown potential in ameliorating the pathological phenotype in cellular models and in hematopoietic stem/progenitor cells (HSPCs) subsequently engrafted into mice ashpublications.orgstanford.edu. Researchers have also developed lentiviral vectors expressing human alpha-globin and tested their efficacy in alpha-globin deficient mouse models, demonstrating that transduction with such vectors can prevent the lethal phenotype and normalize erythropoiesis chop.eduashpublications.orgresearchgate.net.

Detailed research findings from these models provide quantitative data on the impact of this compound manipulation. For example, in transgenic mice carrying the human alpha-globin locus on a heterozygous mouse alpha-thalassemia background, expression of human alpha-globin reached approximately 36% of endogenous mouse alpha-globin levels researchgate.net. In a severe alpha-thalassemia mouse model generated by gene deletion, characteristic hematological parameters were significantly altered compared to control mice nih.gov.

Table 1: Examples of Transgenic Mouse Models in this compound Research

Model TypeKey Genetic ModificationRelevant Alpha-Globin Expression/ManipulationKey Research Findings/PhenotypeSource
Transgenic Mouse (Human Alpha-Globin Locus)Integration of 191-kb human BAC containing alpha-globin locusExpression of human alpha-globin; reached ~36% of endogenous mouse alpha-globin on heterozygous knockout background.Rescued alpha-thalassemic mice; complementation of hematologic parameters; allowed generation of mice dependent on human alpha-globin. researchgate.net researchgate.net
Transgenic Mouse (Human Alpha-Globin Gene)Integration of human alpha-1 globin gene with beta-globin LCRHigh-level, erythroid-specific expression of human alpha-globin; copy number dependent.High copy numbers led to severe anemia and embryonic death; low copy numbers with human beta-globin resulted in mild anemia. eur.nlpnas.org eur.nlpnas.org
BAC Transgenic Mouse (Human Alpha-Globin)Integration of human alpha-globin gene cluster via BACDevelopmental stage- and tissue-specific expression of human alpha-globin; integration site-dependent expression levels (17-68% of endogenous).Provided insights into alpha-globin gene regulation and developmental switching. nih.gov nih.gov
Humanized Mouse (Sickle Cell Disease)Deletion of mouse alpha/beta globins; integration of human alpha-globin and sickle beta-globin transgenes.Expression of human alpha-globin and sickle beta-globin.Models for studying sickle cell pathophysiology and testing therapies. researchgate.netbiologists.combinasss.sa.cr researchgate.netbiologists.combinasss.sa.cr

Table 2: Examples of Gene-Edited Mouse Models in this compound Research

Model TypeKey Genetic ModificationRelevant Alpha-Globin Expression/ManipulationKey Research Findings/PhenotypeSource
Alpha-Thalassemia Mouse ModelCRISPR/Cas9-mediated deletion of alpha-globin genes in fetal liver cells, followed by transplantation.Complete knockout of alpha-globin genes.Severe phenotype including anemia, diminished MCH/MCHC, increased HbH inclusions, splenomegaly, and lethality. nih.govashpublications.org nih.govashpublications.org
Gene-Edited HSPCs in Mouse ModelCRISPR/Cas9 editing of human HSPCs to delete HBA2 gene and/or integrate beta-globin transgene, followed by engraftment.Downregulation of alpha-globin expression; targeted integration and expression of beta-globin.Correction of alpha/beta globin imbalance in thalassemic HSPC-derived erythroblasts; maintained long-term repopulation capacity in xenotransplanted mice. ashpublications.orgstanford.edu ashpublications.orgstanford.edu
Alpha-Globin Deficient Mouse Model + Gene TherapyAlpha-globin gene deletion (e.g., via LNP-delivered mRNA Cre) followed by transduction with lentiviral vector expressing human alpha-globin.Absence of endogenous alpha-globin; expression of human alpha-globin from lentiviral vector.Lentiviral vector expressing human alpha-globin prevented the lethal phenotype, normalized erythropoiesis, and decreased HbH production. chop.eduashpublications.orgresearchgate.net chop.eduashpublications.orgresearchgate.net

These animal models provide critical platforms for dissecting the complex regulatory mechanisms governing this compound expression and for preclinical evaluation of novel therapeutic strategies, including gene therapy and gene editing, aimed at disorders involving this compound imbalance.

Alpha a Globin As a Molecular Therapeutic Target

Strategies for Modulating Alpha(A) Globin Expression in Hemoglobinopathies

Modulating the expression of the this compound gene is a primary strategy in developing novel therapies for beta-hemoglobinopathies. The goal is to rebalance the globin chain ratio, which is the central cause of cellular pathology. bohrium.com A substantial body of clinical and genetic evidence supports the concept that reducing the production of alpha-globin can ameliorate disease severity in patients with beta-thalassemia. nih.govbohrium.com Therapeutic approaches aim to achieve a 25% to 50% reduction in alpha-globin output, levels that correspond to the natural and beneficial effects of co-inherited single or double alpha-globin gene deletions. nih.gov Two principal nucleic acid-based strategies have been explored: post-transcriptional silencing through RNA interference (RNAi) and permanent genomic modifications via genome editing. tandfonline.comnih.gov

In beta-thalassemia, mutations in the β-globin gene lead to a reduced or absent synthesis of beta-globin chains. frontiersin.orgnih.gov However, the synthesis of alpha-globin chains proceeds at a normal rate, creating a stoichiometric excess. frontiersin.orgresearchgate.net These surplus alpha-globin chains are unable to form stable homotetramers and consequently precipitate within erythroid precursors in the bone marrow and in mature erythrocytes. haematologica.orgmdpi.com

The accumulation of these alpha-globin aggregates is highly toxic, triggering the generation of reactive oxygen species (ROS) which cause significant oxidative damage to cellular components, including membranes and proteins. nih.govfrontiersin.org This cascade of events results in two primary pathological outcomes:

Ineffective Erythropoiesis: The premature death of red blood cell precursors in the bone marrow, which leads to anemia and bone marrow expansion. nih.govfrontiersin.org

Hemolysis: The destruction of mature red blood cells in the peripheral circulation, which shortens their lifespan and exacerbates the anemia. nih.govfrontiersin.org

Clinical evidence powerfully substantiates the rationale for alpha-globin downregulation. Patients with beta-thalassemia who also inherit alpha-thalassemia (a condition of reduced alpha-globin production) consistently display a milder disease phenotype. frontiersin.orghaematologica.org Reducing the pool of excess alpha-globin chains directly alleviates the root cause of cell damage, improving red blood cell survival and lessening the severity of the anemia. nih.govnih.gov Therefore, therapeutically targeting alpha-globin expression to mimic this natural genetic modification is a logical and promising approach to treating beta-thalassemia. nih.govnih.gov

RNA interference (RNAi) is a natural biological process for post-transcriptional gene silencing that can be harnessed to specifically reduce this compound production. nih.govtandfonline.com The mechanism involves introducing short, double-stranded RNA molecules, such as small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs), that are complementary to a specific sequence within the alpha-globin messenger RNA (mRNA). nih.govnih.gov

Once inside the cell, these RNA molecules are incorporated into a multi-protein complex known as the RNA-Induced Silencing Complex (RISC). nih.govnih.gov One strand of the RNA duplex guides the RISC to the target alpha-globin mRNA. nih.gov The RISC complex then cleaves the mRNA, leading to its degradation and thereby preventing it from being translated into protein. tandfonline.comnih.gov This process effectively and specifically "knocks down" the expression of the alpha-globin gene. nih.gov

RNAi Study Type Target Cells/Model Reported Reduction in α-globin mRNA Observed Outcome Reference
In vitroMurine Erythroleukemic (MEL) cells50-65%Reduced protein production tandfonline.com
In vitroMurine erythroid progenitor cells50-65%Decreased reactive oxygen species (ROS) tandfonline.com
In vitroHuman erythroid progenitor cells30-50%No effect on β-globin mRNA expression tandfonline.com
In vivoβ-thalassemia mouse model (combined shRNA and antisense RNA)>30%Improved survival rate of heterozygous mice oup.com

Genome Editing Approaches for this compound Locus Manipulation

Genome editing technologies, particularly the CRISPR/Cas9 system, offer a powerful means to permanently modify the this compound locus in hematopoietic stem/progenitor cells (HSPCs). nih.govnih.gov This approach aims to create a durable, one-time treatment for beta-thalassemia by precisely altering the DNA sequence of the alpha-globin genes or their critical regulatory elements. ashpublications.org Unlike RNAi, which provides transient knockdown of mRNA, genome editing introduces heritable changes that are passed on to all daughter cells during cell division, ensuring a long-lasting therapeutic effect. nih.gov The primary strategies involve either deleting or disrupting the alpha-globin genes to reduce their expression or targeting the key regulatory sequences that control their high-level production in erythroid cells. tandfonline.comnih.gov

The CRISPR/Cas9 system can be programmed to make precise cuts in the DNA at specific locations, such as within the alpha-globin genes. A key strategy for treating beta-thalassemia is to use CRISPR/Cas9 to mimic the naturally occurring, beneficial deletions found in alpha-thalassemia. nih.govashpublications.org The human alpha-globin cluster contains two functional alpha-globin genes, HBA2 and HBA1. nih.gov The HBA2 gene is responsible for the majority of alpha-globin production.

Researchers have successfully used CRISPR/Cas9 to specifically delete the HBA2 gene in human hematopoietic stem and progenitor cells (HSPCs). nih.govnih.gov This approach recreates a common alpha-thalassemia trait and has been shown to reduce the excess alpha-globin precipitates in erythroid cells derived from these edited HSPCs. nih.govashpublications.org In studies using HSPCs from beta-thalassemia patients, this targeted deletion corrected the imbalance of alpha- to beta-globin chains. nih.govnih.gov A combined strategy has also been developed where CRISPR/Cas9 is used not only to delete the HBA2 gene but also to simultaneously insert a functional beta-globin gene at the same locus, under the control of the powerful endogenous alpha-globin promoter. nih.govnih.govresearchgate.net This dual approach both reduces the toxic alpha-globin and restores the missing beta-globin, effectively correcting the molecular defect in beta-thalassemia. nih.gov

The high-level, erythroid-specific expression of the alpha-globin genes is controlled by powerful, distant regulatory elements known as enhancers. nih.gov The most critical of these is a region referred to as the multispecies conserved sequence R2 (MCS-R2), also known as HS-40. nih.gov This enhancer element is essential for activating and maintaining high rates of alpha-globin gene transcription. bohrium.com During the differentiation of red blood cells, key transcription factors bind to MCS-R2, which then physically interacts with the alpha-globin gene promoters through DNA looping to initiate transcription. nih.gov

Genome editing tools like CRISPR/Cas9 can be directed to disrupt these essential regulatory elements. tandfonline.com By creating small insertions or deletions (indels) within MCS-R2, its ability to bind transcription factors and enhance gene expression can be impaired. This strategy offers a way to downregulate the expression of both alpha-globin genes simultaneously without directly altering the genes themselves. frontiersin.org Deleting or mutating these enhancers in vitro has been shown to achieve a clinically significant knockdown of alpha-globin expression to levels that would be beneficial for patients with beta-thalassemia. frontiersin.org This approach represents a promising alternative to direct gene deletion for rebalancing globin chain synthesis.

Epigenetic Modulation in Disease Contexts

Epigenetic modulation offers a strategy to alter this compound gene expression without changing the underlying DNA sequence. frontiersin.org Epigenetic mechanisms, including histone modifications and DNA methylation, play a crucial role in regulating gene activity. nih.govmdpi.com The alpha-globin gene cluster is located in a region of open chromatin, requiring active silencing mechanisms in non-erythroid cells and precise activation in erythroid cells. frontiersin.org This regulation is mediated by enzymes that add or remove chemical marks on histones, the proteins around which DNA is wound.

In non-erythroid cells, the alpha-globin genes are silenced by the Polycomb repressive complex 2 (PRC2), which deposits a repressive histone mark, H3K27me3. frontiersin.org During erythroid differentiation, this repressive mark is removed by the histone lysine (B10760008) demethylase KDM6B, allowing for gene activation. frontiersin.orgresearchgate.net

Inhibitors of Histone Demethylases and Deacetylases

Epigenetic modifications play a crucial role in regulating the expression of the α-globin genes. frontiersin.org Therapeutic strategies targeting these epigenetic mechanisms aim to restore normal gene expression. researchgate.net Histone deacetylase (HDAC) inhibitors, for instance, are a class of drugs that can alter gene expression by affecting the chromosomal environment. ashpublications.orgyoutube.com

One area of investigation involves the use of inhibitors of histone demethylases and deacetylases to downregulate α-globin expression. A small molecule screen identified IOX1, a pan-histone demethylase inhibitor, as a compound that selectively downregulates α-globin expression in primary human erythroid cells without significantly affecting erythroid differentiation or the expression of β-like globin genes. nih.gov The silencing effect of IOX1 is thought to be mediated through the inhibition of KDM enzymes responsible for removing H3K27 methylation marks at the α-globin locus. nih.gov

Vorinostat, a histone deacetylase inhibitor, has also been studied for its potential to down-regulate α-globin expression. frontiersin.orgresearchgate.net It is believed to inhibit KDM6B, a histone lysine demethylase, which is involved in removing the repressive H3K27me3 mark. researchgate.net

Table 1: Inhibitors Targeting this compound Expression

Compound Type of Inhibitor Proposed Mechanism of Action Reference
IOX1 Pan-histone demethylase inhibitor Selectively downregulates α-globin expression, likely via inhibition of KDM enzymes at the α-globin locus. nih.gov
Vorinostat Histone deacetylase inhibitor Inhibits KDM6B, leading to the downregulation of α-globin expression. frontiersin.orgresearchgate.net

Altering Chromatin Signature for Transcriptional Repression

The expression of α-globin genes is tightly controlled by the chromatin environment. In non-erythroid cells, the α-globin locus is silenced through the binding of the Polycomb repressive complex 2 (PRC2). frontiersin.orgresearchgate.net PRC2 is associated with a histone methyltransferase that establishes the repressive chromatin signature Histone 3 Lysine 27 trimethylation (H3K27me3). frontiersin.orgnih.gov

During erythroid differentiation, when the α-globin gene is activated, PRC2 is detached, and the H3K27me3 mark is removed by enzymes such as the histone lysine demethylase KDM6B (also known as JMJD3). ashpublications.orgresearchgate.netnih.gov Therapeutic approaches that aim to maintain the repressive H3K27me3 mark on the α-globin locus could lead to transcriptional repression. Pharmacological agents that act on the PRC2 pathway, histone methylation, and histone demethylation are therefore considered potential candidates for reducing α-globin gene expression. nih.gov

Targeting this compound Protein Interactions

Beyond regulating its expression, another therapeutic avenue involves targeting the interactions of the this compound protein itself.

Modulating AHSP-Alpha(A) Globin Interactions

Alpha-hemoglobin-stabilizing protein (AHSP) is a molecular chaperone that specifically and reversibly binds to free α-globin. nih.govnih.gov This interaction stabilizes the α-globin protein, prevents its precipitation, and limits the generation of reactive oxygen species. nih.govnih.gov AHSP binds to a surface on α-globin that overlaps with the binding site for β-globin, allowing β-globin to competitively displace AHSP to form stable hemoglobin A tetramers. nih.gov

Given its role in managing excess α-globin, modulating the interaction between AHSP and α-globin is a potential therapeutic strategy. Enhancing AHSP levels or its binding affinity for α-globin could help mitigate the toxic effects of free α-globin chains in conditions like β-thalassemia. nih.govnih.gov Studies have shown that AHSP expression is a biomarker of severity in certain hemoglobinopathies, suggesting its important role in the pathophysiology of these diseases. researchgate.net

Intervention in Non-Erythroid this compound Pathways (e.g., eNOS interaction)

Recent research has uncovered roles for this compound outside of red blood cells, particularly in the vascular endothelium. In endothelial cells of resistance arteries, α-globin is expressed and forms a complex with endothelial nitric oxide synthase (eNOS). ahajournals.orgnih.govmedrxiv.org This interaction is thought to regulate the diffusion of nitric oxide (NO), a key signaling molecule in vasodilation. nih.gov Alpha globin acts as a potent scavenger of NO. ahajournals.org

Disrupting the α-globin/eNOS interaction has been proposed as a therapeutic strategy to increase local NO availability and promote vasodilation. ahajournals.org A mimetic peptide, named HbαX, has been designed to mimic a conserved sequence in α-globin that is predicted to bind to eNOS. ahajournals.orgmedrxiv.orgahajournals.org This peptide competes with the full-length α-globin for binding to eNOS, thereby disrupting the complex. ahajournals.org Studies have shown that HbαX can increase blood flow and lower blood pressure in preclinical models, suggesting its potential for modulating vascular hemodynamics. ahajournals.org

Table 2: Research Findings on HbαX Peptide

Finding Model/System Outcome Reference
Disrupts α-globin/eNOS complex Cellular and preclinical models Increased NO signaling, vasodilation, lower blood pressure ahajournals.orgahajournals.org
Blunted vasoconstriction Arterioles from hypertensive humans (ex vivo) Suggests therapeutic benefit in systemic high blood pressure ahajournals.org
Increased blood flow and oxygen saturation In vivo models Demonstrates physiological effect of modulating the α-globin/eNOS pathway ahajournals.org

Autophagic Clearance Pathways

Autophagy is a cellular process responsible for the degradation of damaged organelles and protein aggregates. This pathway has been identified as a crucial mechanism for the clearance of excess α-globin precipitates in β-thalassemia. nih.govnih.gov

Research indicates that the autophagy-activating kinase ULK1 mediates the clearance of free α-globin in erythroid precursors. nih.govnih.gov Loss of the Ulk1 gene in a mouse model of β-thalassemia was shown to reduce the autophagic clearance of α-globin and worsen the disease phenotype. nih.govnih.gov Interestingly, this clearance mechanism appears to be largely independent of ATG5, a protein required for canonical autophagy. nih.gov

The mTORC1 inhibitor rapamycin (also known as sirolimus) has been shown to reduce α-globin precipitates in β-thalassemic mice in a ULK1-dependent manner. nih.govnih.gov Treatment with rapamycin also reduced the accumulation of free α-globin in erythroblasts derived from individuals with β-thalassemia. nih.gov These findings suggest that enhancing autophagic clearance, potentially through the activation of ULK1, is a viable therapeutic strategy for mitigating the pathology associated with excess α-globin. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental models are most appropriate for studying the functional role of alpha(A) globin in hemoglobin synthesis?

  • Methodological Answer : Primary in vitro models include erythroid progenitor cell cultures or murine models with alpha-globin gene modifications. For validation, use quantitative PCR to measure this compound mRNA levels and high-performance liquid chromatography (HPLC) to assess hemoglobin tetramer assembly . Ensure genetic background consistency in animal models to minimize confounding variables. For human-derived samples, ethical protocols for informed consent and IRB approval are mandatory .

Q. How can researchers ensure reproducibility when isolating this compound from biological samples?

  • Methodological Answer : Standardize sample preparation using protocols with protease inhibitors (e.g., PMSF) to prevent degradation. Employ affinity chromatography with anti-alpha globin antibodies for purification, followed by SDS-PAGE and Western blotting for purity validation. Document buffer pH, temperature, and centrifugation speeds meticulously . Reproducibility requires sharing detailed protocols in supplemental materials, as per guidelines in leading journals .

Advanced Research Questions

Q. What computational and structural biology approaches are effective in resolving contradictions between this compound’s predicted and observed tertiary structures?

  • Methodological Answer : Use AlphaFold2 for de novo structural predictions, but validate outputs with cryo-EM or X-ray crystallography data. For discrepancies, perform molecular dynamics simulations to assess conformational stability under physiological conditions. Cross-reference datasets from the Protein Data Bank (PDB) and apply statistical tools like RMSD (root-mean-square deviation) analysis to quantify structural variances . Document unresolved contradictions as research limitations and propose hypotheses for further testing .

Q. How should researchers design experiments to investigate this compound’s post-translational modifications (PTMs) and their functional implications?

  • Methodological Answer : Use mass spectrometry (LC-MS/MS) with isotopic labeling to identify PTMs (e.g., acetylation, phosphorylation). Pair with site-directed mutagenesis to disrupt modification sites and assess functional impacts via oxygen-binding affinity assays. Control for cell-type-specific PTM patterns by comparing data across multiple lineages (e.g., K562 cells vs. primary erythroblasts) . Address potential artifacts by repeating experiments with independent biological replicates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.